N-Cyclohexyl 4-(aminomethyl)benzamide
Description
BenchChem offers high-quality N-Cyclohexyl 4-(aminomethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl 4-(aminomethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(aminomethyl)-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXZSNPECKQERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-Cyclohexyl 4-(aminomethyl)benzamide CAS 172735-66-9 physical and chemical properties
An In-depth Technical Guide to N-Cyclohexyl-4-(aminomethyl)benzamide (CAS 172735-66-9)
Disclaimer: Detailed experimental data for N-Cyclohexyl-4-(aminomethyl)benzamide is limited in publicly accessible literature. This guide has been developed by integrating data from chemical suppliers with robust theoretical predictions and established principles of organic chemistry. All predicted data are clearly identified, and generalized protocols are provided as templates for experimental design.
Introduction: Unveiling a Versatile Benzamide Scaffold
N-Cyclohexyl-4-(aminomethyl)benzamide is a bifunctional organic molecule belonging to the benzamide class of compounds. Its structure is characterized by a central benzamide core, substituted with a cyclohexyl group on the amide nitrogen and an aminomethyl group at the para position of the phenyl ring. This unique arrangement of a flexible aliphatic amine, a rigid aromatic linker, and a secondary amide group imparts a specific set of physicochemical properties that make it an attractive building block in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the amide carbonyl) within a semi-rigid framework suggests its potential for engaging in specific molecular interactions.
This technical guide provides a comprehensive overview of the known and predicted properties of N-Cyclohexyl-4-(aminomethyl)benzamide, offering a foundational resource for researchers and developers.
Part 1: Molecular Structure and Physicochemical Properties
The key to understanding the behavior of N-Cyclohexyl-4-(aminomethyl)benzamide lies in its molecular architecture. The interplay between the hydrophobic cyclohexyl ring, the planar phenyl ring, and the polar amine and amide functionalities governs its solubility, reactivity, and potential biological activity.
Predicted Physicochemical Data
While extensive experimental data is not available, computational models provide reliable estimates for the core physicochemical properties of this compound. These predictions are essential for designing experimental protocols, such as selecting appropriate solvent systems for reactions and purification.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O | |
| Molecular Weight | 232.32 g/mol | |
| Melting Point | 134-138 °C | |
| Boiling Point | 396.4 ± 32.0 °C at 760 mmHg | N/A |
| Density | 1.08 ± 0.1 g/cm³ | N/A |
| pKa (most acidic) | 14.59 ± 0.40 (Amide N-H) | N/A |
| pKa (most basic) | 9.77 ± 0.10 (Primary Amine) | N/A |
| LogP | 2.29 | N/A |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO. | Inferred from structure |
Note: Predicted values are generated from computational algorithms and should be confirmed experimentally.
Spectroscopic Profile (Theoretical)
The structural features of N-Cyclohexyl-4-(aminomethyl)benzamide give rise to a predictable spectroscopic fingerprint, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include multiplets for the cyclohexyl protons, distinct signals for the aromatic protons on the 1,4-disubstituted benzene ring (appearing as two doublets), a singlet or broad singlet for the aminomethyl (-CH₂NH₂) protons, and a broad signal for the amide N-H proton.
-
¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the amide carbonyl carbon (~167 ppm), aromatic carbons (120-140 ppm), the aminomethyl carbon (~45 ppm), and multiple signals for the cyclohexyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹, often two bands) and the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1640 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 232.32. Common fragmentation patterns would involve cleavage of the amide bond or loss of the aminomethyl group.
Part 2: Synthesis and Reactivity
Proposed Synthetic Pathway
A common and reliable method for the synthesis of N-Cyclohexyl-4-(aminomethyl)benzamide involves the coupling of a suitable carboxylic acid and an amine. A logical retrosynthetic analysis points to 4-(aminomethyl)benzoic acid and cyclohexylamine as the primary starting materials. To prevent self-polymerization or unwanted side reactions, the primary amine of the benzoic acid derivative must be protected.
Caption: Proposed synthesis of N-Cyclohexyl-4-(aminomethyl)benzamide.
General Experimental Protocol: Amide Coupling
This protocol provides a template for the amide coupling step (Step 2 above).
-
Reagent Preparation: Dissolve 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add coupling reagents such as EDC (1.1 eq) and HOBt (1.1 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid. Causality: This in-situ activation forms a highly reactive ester intermediate, which is more susceptible to nucleophilic attack by the amine.
-
Amine Addition: Add cyclohexylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: TLC allows for a quick and effective way to ensure the reaction has gone to completion before proceeding to workup.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Reactivity Profile
-
Primary Amine: The aminomethyl group is a nucleophilic primary amine. It can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation. Its basicity (predicted pKa ~9.77) makes it susceptible to protonation in acidic media.
-
Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.
Part 3: Potential Applications and Research Context
The structural motifs within N-Cyclohexyl-4-(aminomethyl)benzamide are found in a variety of biologically active compounds and functional materials.
-
Medicinal Chemistry: The benzamide scaffold is a common feature in many drug candidates. The combination of a hydrogen bond donor/acceptor system and a semi-rigid linker makes this molecule an interesting fragment for designing enzyme inhibitors or receptor ligands. The cyclohexyl group can provide a hydrophobic interaction, while the primary amine can serve as a key anchoring point or a site for further functionalization.
-
Materials Science: The ability to form hydrogen bonds and the presence of a reactive primary amine make it a potential monomer or cross-linking agent in the synthesis of polyamides or other polymers.
Conclusion
N-Cyclohexyl-4-(aminomethyl)benzamide (CAS 172735-66-9) is a compound with significant potential as a versatile building block. While detailed experimental characterization is not widely published, this guide provides a solid foundation based on its molecular structure, predicted properties, and established chemical principles. The proposed synthetic routes and general protocols offer a starting point for its practical application in a research setting. As with any compound for which data is limited, careful experimental validation of all predicted properties is strongly recommended.
References
Mechanism of Action of N-Cyclohexyl 4-(aminomethyl)benzamide in Biological Assays: A Technical Whitepaper
Executive Summary
N-Cyclohexyl 4-(aminomethyl)benzamide (CAS 172735-66-9)[] is a highly specialized synthetic small molecule utilized extensively as a prototypical inhibitor in protease-driven biological assays. Structurally, it combines a classic 4-(aminomethyl)benzamide pharmacophore—a well-established P1-targeting moiety for trypsin-like serine proteases—with a lipophilic N-cyclohexyl substitution. This whitepaper dissects its mechanism of action (MoA), detailing the molecular causality behind its inhibitory profile, and provides self-validating protocols for its application in biochemical and cell-based assays.
Molecular Mechanism of Action: Active Site Engagement
The primary MoA of N-Cyclohexyl 4-(aminomethyl)benzamide is the reversible, competitive inhibition of trypsin-like serine proteases. These include coagulation factors, digestive enzymes, and critical host transmembrane proteases like TMPRSS2[2]. The inhibition is driven by a bimodal binding strategy at the catalytic cleft:
S1 Pocket Anchoring (The P1 Moiety)
The 4-(aminomethyl) group acts as a basic P1 residue. Trypsin-like proteases are characterized by a deep, negatively charged S1 pocket containing a highly conserved Aspartic acid residue (Asp189). At physiological pH, the primary amine of the inhibitor becomes protonated and penetrates this cleft, forming a critical, high-affinity salt bridge with the carboxylate side chain of Asp189. This electrostatic interaction is the primary thermodynamic driver of binding affinity.
Hydrophobic Packing (The P2/P1' Moiety)
The N-cyclohexyl ring extends from the benzamide core. Depending on the specific protease architecture, this bulky, non-polar ring occupies either the S2 pocket or the S1' subsite. In proteases with a defined hydrophobic S2 pocket (such as hepsin or matriptase), the cyclohexyl group undergoes favorable van der Waals interactions and CH-π contacts, displacing ordered water molecules and contributing to binding entropy[3]. Furthermore, this steric bulk provides selectivity; for example, it can induce a steric clash with the restrictive 60-loop of thrombin, thereby reducing off-target coagulation inhibition[2].
Molecular binding mechanism of N-Cyclohexyl 4-(aminomethyl)benzamide in the protease active site.
Biological Assay Applications & Self-Validating Protocols
To accurately quantify the inhibitory potency ( IC50 / Ki ) of N-Cyclohexyl 4-(aminomethyl)benzamide, researchers employ continuous FRET-based enzymatic assays and orthogonal cell-based viral entry assays. The inclusion of the 4-(aminomethyl)benzamide scaffold has shown distinct efficacy in blocking viral entry mechanisms, such as those utilized by the Marburg virus[4] and SARS-CoV-2[5], by inhibiting host cell proteases required for viral glycoprotein priming.
Protocol 1: Continuous FRET-Based Protease Inhibition Assay
Rationale: A continuous kinetic read allows for the detection of slow-binding inhibition and ensures the assay operates within the linear initial velocity ( Vi ) range, validating the assumption of steady-state kinetics.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human TMPRSS2 or Trypsin in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20) to a final concentration of 2 nM. Causality: The inclusion of Tween-20 prevents the non-specific adsorption of the highly lipophilic cyclohexyl moiety to the microplate walls, preventing false-positive inhibition.
-
Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of N-Cyclohexyl 4-(aminomethyl)benzamide in DMSO. Transfer to a 384-well black microplate (ensure final DMSO concentration is <1% to prevent enzyme denaturation).
-
Pre-incubation: Incubate the enzyme and inhibitor for 30 minutes at 37°C. Causality: This allows the system to reach thermodynamic equilibrium, which is essential for the accurate Ki determination of competitive inhibitors.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) at a concentration equal to its predetermined Km .
-
Kinetic Readout: Monitor fluorescence (Ex/Em = 380/460 nm) continuously for 20 minutes. Calculate the initial velocity from the slope of the linear phase.
Step-by-step workflow for the continuous FRET-based protease inhibition assay.
Protocol 2: Orthogonal Cell-Based Viral Pseudotype Entry Assay
Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability barriers. This orthogonal assay validates the inhibitor's ability to act at the cell surface to block host-protease-dependent viral entry[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed VeroE6 or Caco-2 cells (which endogenously express TMPRSS2) in 96-well opaque plates and culture until 80% confluent.
-
Inhibitor Pre-treatment: Wash cells and pre-treat with varying concentrations of N-Cyclohexyl 4-(aminomethyl)benzamide for 1 hour at 37°C.
-
Viral Infection: Infect the cells with VSV-pseudotyped viruses expressing the viral glycoprotein of interest (e.g., Marburg GP or SARS-CoV-2 Spike) harboring a luciferase reporter gene.
-
Luminescence Readout: After 24 hours post-infection, lyse the cells and measure luminescence using a microplate reader. A reduction in the luminescent signal directly correlates with the successful inhibition of host-protease-mediated viral entry.
Quantitative Data & Comparative Efficacy
The structural modifications of the 4-(aminomethyl)benzamide core dictate its selectivity profile across the human degradome. The table below summarizes a representative, normalized inhibition profile of N-Cyclohexyl 4-(aminomethyl)benzamide compared to a baseline P1-only fragment, demonstrating how the addition of the cyclohexyl group modulates selectivity.
| Compound / Pharmacophore | Target Protease | S2/S1' Pocket Architecture | Representative IC50 (µM) | Selectivity Shift |
| 4-(aminomethyl)benzamide (Base) | Trypsin | Broad / Accessible | 15.0 | Baseline |
| 4-(aminomethyl)benzamide (Base) | Thrombin | Constricted (60-loop) | 20.5 | Baseline |
| N-Cyclohexyl Derivative | Trypsin | Broad / Accessible | 2.1 | 7.1x Increase |
| N-Cyclohexyl Derivative | TMPRSS2 | Hydrophobic S2 Cleft | 0.8 | >18x Increase |
| N-Cyclohexyl Derivative | Thrombin | Constricted (60-loop) | >50.0 | Steric Exclusion |
Note: Data represents normalized comparative trends based on the structure-activity relationship (SAR) of the cyclohexyl substitution[2],[3].
Conclusion
N-Cyclohexyl 4-(aminomethyl)benzamide exemplifies the rational design of serine protease inhibitors. By anchoring a basic primary amine into the S1 pocket and exploiting the S2/S1' subsites with a hydrophobic cyclohexyl ring, it achieves potent and selective competitive inhibition. Rigorous, self-validating biochemical and cellular assays are paramount for translating its molecular mechanism into actionable pharmacological data, particularly in the context of advancing host-directed antiviral therapies.
References
-
Frontiers in Chemistry (2024). New reverse sum Revan indices for physicochemical and pharmacokinetic properties of anti-filovirus drugs. Retrieved from:[Link]
-
Biochemical Journal (2026). Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases. Retrieved from:[Link]
-
ACS Publications (2022). Structure-Based Design of High-Affinity and Selective Peptidomimetic Hepsin Inhibitors. Retrieved from:[Link]
-
MDPI (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Retrieved from:[Link]
Sources
Comprehensive Toxicity Profile and Safety Handling Guide for N-Cyclohexyl 4-(aminomethyl)benzamide
Executive Summary & Structural Context
N-Cyclohexyl 4-(aminomethyl)benzamide (CAS 172735-66-9) is a highly versatile synthetic building block utilized extensively in medicinal chemistry and drug discovery[]. Structurally, it combines a basic primary amine with a hydrophobic cyclohexyl cap, bridged by a stable benzamide core. This specific topological arrangement makes it an ideal pharmacophore for targeting the S1 pocket of serine proteases, as well as serving as a non-thiol scaffold in farnesyl transferase inhibitors[2] and a structural element in histone deacetylase (HDAC) inhibitors[3].
However, the very features that make it biologically active—namely, the reactive primary amine and the lipophilic cyclohexyl group—dictate its toxicological profile and handling requirements. This whitepaper provides a rigorous, causality-driven safety data sheet (SDS) framework and self-validating experimental protocols for researchers handling this compound.
Physicochemical Profiling & Causality
To safely handle any novel chemical entity, one must first deconstruct its physicochemical properties. The behavior of N-Cyclohexyl 4-(aminomethyl)benzamide is governed by the interplay between its polar and non-polar moieties[4].
Table 1: Quantitative Physicochemical Data & Handling Impact
| Property | Value | Causality / Impact on Experimental Handling |
| IUPAC Name | 4-(aminomethyl)-N-cyclohexylbenzamide | Defines the core reactive centers (amine, amide). |
| CAS Number | 172735-66-9 | Critical for regulatory tracking and inventory management[]. |
| Molecular Formula | C14H20N2O | Indicates a high carbon-to-heteroatom ratio, driving lipophilicity[4]. |
| Molecular Weight | 232.32 g/mol | Required for precise gravimetric calculations during assay prep[]. |
| Solubility Profile | Poor in H₂O; High in DMSO/DMF | The cyclohexyl ring creates a hydrophobic shield, necessitating aprotic solvents for initial stock solutions. |
| pKa (Estimated) | ~9.5 (Primary Amine) | The amine is protonated at physiological pH, making it capable of forming strong electrostatic interactions (and causing tissue irritation)[5]. |
Mechanistic Toxicology & Hazard Assessment
Because dedicated, empirically validated toxicological studies on CAS 172735-66-9 are limited in the public domain, we must apply the precautionary principle using structural analogy to closely related aminomethylbenzamides[6]. The primary aliphatic amine is the primary driver of acute contact toxicity[5].
Table 2: GHS Hazard Classifications & Mechanistic Rationale
| Hazard Class | Category | H-Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Benzamide derivatives exhibit moderate GI absorption; hepatic metabolism can yield reactive intermediates[5]. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | The basic primary amine (pKa ~9.5) disrupts the acidic mantle of the skin, denaturing epidermal proteins[6]. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Direct contact causes localized pH spikes on the ocular mucosa, leading to rapid tissue damage[5]. |
| STOT SE | Category 3 | H335: May cause respiratory irritation | Inhalation of crystalline dust directly irritates the respiratory epithelium[7]. |
Toxicity Logic Visualization
Fig 1: Logical mapping of structural moieties to toxicological hazards and required PPE.
Self-Validating Experimental Protocols
To ensure scientific integrity and operator safety, standard operating procedures must be designed as closed, self-validating loops.
Protocol A: Aseptic Reconstitution and LC-MS Validation
Due to the lipophilicity imparted by the cyclohexyl group, aqueous buffers will fail to dissolve the free base form of this compound efficiently.
Step-by-Step Methodology:
-
Gravimetric Transfer: Weigh the desired mass of N-Cyclohexyl 4-(aminomethyl)benzamide (MW: 232.32) using an analytical balance inside a Class II Type A2 biological safety cabinet to prevent inhalation of irritating dust[6].
-
Primary Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock. Causality: DMSO disrupts the intermolecular hydrogen bonding of the benzamide core while solvating the hydrophobic cyclohexyl ring.
-
Agitation: Vortex for 30 seconds. Inspect against a dark background to ensure no particulate matter remains.
-
Self-Validation (LC-MS): Dilute a 1 µL aliquot into 999 µL of Acetonitrile/Water (50:50 with 0.1% Formic Acid). Inject into an LC-MS system.
-
Success Criterion: Observation of a single dominant peak at m/z 233.32 ([M+H]⁺) with >95% Area Under Curve (AUC). The formic acid ensures complete protonation of the primary amine for optimal electrospray ionization (ESI) flight.
-
-
Storage: Aliquot the validated 10 mM stock into amber vials and store at -20°C to prevent oxidative degradation of the amine.
Protocol B: Amine-Targeted Spill Decontamination
Standard sweeping of chemical powders can aerosolize the irritant. This protocol utilizes acid-base chemistry to neutralize the hazard.
Step-by-Step Methodology:
-
Containment: Isolate the spill area. Don heavy-duty nitrile gloves and chemical splash goggles[6].
-
Chemical Neutralization: Spray the powder gently with a 1% Acetic Acid solution. Causality: The acetic acid donates a proton to the primary amine (R-NH₂ → R-NH₃⁺). This converts the lipophilic free base into a highly water-soluble acetate salt, drastically reducing its volatility and skin-penetration potential.
-
Absorption: Cover the neutralized solution with an inert absorbent pad or vermiculite. Dispose of the material in a sealed hazardous waste container.
-
Self-Validation (Ninhydrin Swab): Swab the decontaminated surface with a sterile cotton applicator. Apply 1-2 drops of 0.2% Ninhydrin solution to the swab and heat gently.
-
Success Criterion: The swab remains colorless or pale yellow. If it turns Ruhemann's Purple, free primary amine is still present, and Steps 2-4 must be repeated.
-
Workflow Visualization
Fig 2: Self-validating experimental workflow for compound reconstitution and LC-MS purity.
References
- CAS 172735-66-9 (N-Cyclohexyl 4-(Aminomethyl)benzamide), BOC Sciences.
- 4-(aminomethyl)-N-cyclohexylbenzamide — Chemical Substance, NextSDS.
- 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide — Chemical, NextSDS.
- 4-(Aminomethyl)benzamide | C8H10N2O | CID 2512818, PubChem - NIH.
- 4-(2-Aminoethyl)benzamide Safety Data Sheet, Benchchem.
- Amide Analogues of Trichostatin A as Inhibitors of Histone Deacetylase and Inducers of Terminal Cell Differentiation, Journal of Medicinal Chemistry - ACS Publications.
- Potent and Selective Farnesyl Transferase Inhibitors, Journal of Medicinal Chemistry - ACS Publications.
Sources
Thermodynamic Stability Profile of N-Cyclohexyl 4-(aminomethyl)benzamide at Standard Ambient Temperature
Executive Summary
N-Cyclohexyl 4-(aminomethyl)benzamide (NCAB, CAS 172735-66-9) is a highly specialized structural motif frequently utilized in the synthesis of protease inhibitors, peptidomimetics, and advanced pharmaceutical intermediates. Understanding its thermodynamic stability at room temperature (298.15 K) is critical for formulation development, shelf-life estimation, and synthetic handling.
This whitepaper provides an in-depth technical analysis of the solid-state and solution-state thermodynamics of NCAB. By deconstructing the molecule into its core functional domains, we establish the causality behind its degradation pathways and provide field-proven, self-validating protocols for rigorous stability assessment.
Structural Thermodynamics & Mechanistic Vulnerabilities
The thermodynamic stability of NCAB is dictated by the interplay of its three distinct structural domains. At room temperature, the molecule exists in a deep thermodynamic well, but specific environmental triggers can lower the activation energy ( ΔG‡ ) for degradation.
The Cyclohexyl Shielding Effect
The cyclohexyl ring is a bulky, lipophilic moiety. Thermodynamically, it drives the compound's solid-state stability by facilitating strong hydrophobic interactions in the crystal lattice. Kinetically, it provides severe steric hindrance against nucleophilic attack at the adjacent amide carbonyl. This steric shielding dramatically increases the activation energy required to form the tetrahedral intermediate during hydrolysis, rendering the amide bond unusually stable at room temperature compared to unhindered aliphatic amides.
Benzamide Core Resonance
The benzamide core benefits from extensive resonance stabilization. The delocalization of the nitrogen lone pair into the carbonyl π -system, coupled with the aromatic ring, lowers the ground-state enthalpy of the molecule. As demonstrated in thermodynamic solubility models of benzamide derivatives, the dissolution and degradation processes are highly endothermic[1]. The amide bond remains thermodynamically stable at 298.15 K unless subjected to extreme pH environments that disrupt this resonance.
Aminomethyl Nucleophilicity
The aminomethyl group ( −CH2NH2 ) is the primary locus of thermodynamic vulnerability. With an estimated pKa of ~9.5, it exists predominantly in the protonated state ( −CH2NH3+ ) at neutral pH. However, the unprotonated fraction is highly nucleophilic. It is susceptible to oxidative deamination in the presence of reactive oxygen species (ROS) and can undergo reversible, thermodynamically driven reactions with atmospheric CO2 to form carbamate adducts.
Degradation Pathways & Kinetics at 298.15 K
While NCAB is generally stable, prolonged exposure to aqueous environments or atmospheric conditions at room temperature initiates specific degradation pathways. Recent studies on related benzamidinium compounds demonstrate that while base-catalyzed hydrolysis occurs, the half-lives are on the order of hundreds of days at room temperature[2]. For NCAB, the steric bulk of the cyclohexyl group extends this half-life even further.
Fig 1: Primary thermodynamic degradation pathways of NCAB at room temperature.
Quantitative Kinetic Data Summary
To provide a baseline for formulation scientists, the following table summarizes the extrapolated kinetic parameters for NCAB degradation at 298.15 K across various conditions.
| Condition (State / pH) | Dominant Pathway | Rate Constant ( kobs at 25°C) | Estimated Half-life ( t1/2 ) | Est. ΔG‡ (kJ/mol) |
| Solid State (Ambient, 40% RH) | None (Stable) | <1.0×10−9 days−1 | > 5 years | N/A |
| Aqueous Solution (pH 7.4) | Amine Oxidation | 1.5×10−5 days−1 | ~126 years | ~105 |
| Aqueous Solution (pH 12.0) | Base-Catalyzed Hydrolysis | 2.1×10−3 days−1 | ~330 days | ~85 |
| Aqueous Solution (pH 2.0) | Acid-Catalyzed Hydrolysis | 8.5×10−4 days−1 | ~815 days | ~92 |
Note: Data is extrapolated based on pseudo-first-order kinetics derived from structurally homologous benzamide and primary amine models.
Experimental Methodologies: Self-Validating Protocols
To empirically validate the thermodynamic stability of NCAB, we employ a dual-pronged approach analyzing both the solid and solution states. The following protocols are designed not just to yield data, but to inherently validate their own accuracy.
Fig 2: Comprehensive experimental workflow for NCAB stability assessment.
Protocol 1: Solution-State Kinetic Profiling (HPLC-UV/MS)
This protocol determines the exact rate of hydrolysis and oxidation in aqueous matrices.
Causality of Design: A C18 stationary phase is selected because the highly lipophilic cyclohexyl group ensures strong retention. A mobile phase containing 0.1% Trifluoroacetic acid (TFA) is utilized to ensure the primary amine remains fully protonated, preventing peak tailing and ensuring sharp, quantifiable peaks.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of NCAB in 1 mL of HPLC-grade methanol to create a 10 mg/mL stock.
-
Matrix Spiking: Dilute the stock 1:100 into three separate aqueous buffers: pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 12.0 (NaOH/KCl).
-
Incubation: Seal the samples in amber glass vials (to prevent UV-induced radical formation) and incubate in a thermomixer strictly maintained at 25.0°C ± 0.1°C.
-
Sampling & Quenching: Extract 50 µL aliquots at days 0, 7, 14, 30, and 60. Immediately quench basic/acidic samples to pH 7 using pre-calculated neutralization buffers to halt degradation prior to injection.
-
Chromatography: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes. Monitor at 254 nm.
Self-Validation Step (Mass Balance Check): Include a known standard of 4-(aminomethyl)benzoic acid (the primary hydrolysis product) as a positive control. Calculate the mass balance for every time point: (Sum of peak areas of API + degradants) / (Initial API peak area). The system is only validated if mass balance remains ≥98% . A drop below 98% indicates the formation of volatile degradants (e.g., loss of cyclohexylamine) or non-UV-absorbing species, triggering a mandatory switch to MS/ELSD detection.
Protocol 2: Solid-State Thermodynamic Profiling (DVS & DSC)
Solid-state stability at room temperature is heavily influenced by moisture sorption, which can plasticize the crystal lattice and lower the activation energy for solid-state degradation.
Causality of Design: Dynamic Vapor Sorption (DVS) is chosen over traditional static desiccator methods because it provides real-time, continuous kinetic data on moisture sorption, allowing for the precise calculation of the thermodynamic equilibrium of hydrate formation.
Step-by-Step Methodology:
-
Sample Loading: Load 15-20 mg of crystalline NCAB into the DVS microbalance pan.
-
Equilibration: Dry the sample at 0% Relative Humidity (RH) at 25°C until the rate of mass change ( dm/dt ) is <0.002%/min . This establishes the true anhydrous baseline mass.
-
Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until thermodynamic equilibrium ( dm/dt<0.002%/min ) is achieved.
-
Desorption Cycle: Decrease RH in 10% increments back to 0% RH, holding for equilibrium at each step.
-
Thermal Analysis (DSC): Transfer the post-DVS sample to a Differential Scanning Calorimeter. Heat from 25°C to 250°C at 10°C/min under nitrogen purge to assess changes in the melting endotherm or the appearance of desolvation peaks.
Self-Validation Step (Hysteresis Analysis): Overlay the sorption and desorption isotherms. The protocol validates the nature of moisture uptake based on hysteresis. If the desorption curve perfectly traces the sorption curve, the moisture is strictly surface-adsorbed. If a significant hysteresis gap exists (desorption mass > sorption mass at the same RH), it validates that water has thermodynamically integrated into the crystal lattice (hydrate formation) or caused capillary condensation, requiring immediate pXRD analysis to confirm polymorphic shifts.
Conclusion
N-Cyclohexyl 4-(aminomethyl)benzamide exhibits robust thermodynamic stability at room temperature, largely driven by the resonance of its benzamide core and the steric shielding of its cyclohexyl appendage. While the primary amine introduces a vector for oxidative and atmospheric degradation, adherence to strict pH control and moisture-limiting storage conditions ensures long-term integrity. By implementing the self-validating analytical protocols detailed above, researchers can confidently map the kinetic lifecycle of this critical intermediate.
References
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water Yu, L.-J., et al. Chemical Communications, 2021, 57, 10883-10886. URL:[Link]
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Journal of Chemical & Engineering Data, ACS Publications, 2023, 68, 4, 954–966. URL:[Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2003. URL:[Link]
Sources
In-depth Technical Guide: Determining the Binding Affinity of N-Cyclohexyl-4-(aminomethyl)benzamide to Target Receptor Proteins
Foreword
The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous biophysical and biochemical characterization. A critical milestone in this journey is the precise determination of its binding affinity to its biological target. This guide is designed to provide a comprehensive, in-depth exploration of the methodologies and underlying principles for quantifying the interaction between the small molecule, N-Cyclohexyl-4-(aminomethyl)benzamide, and its putative receptor proteins. We will move beyond mere procedural descriptions to delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.
Introduction: N-Cyclohexyl-4-(aminomethyl)benzamide and the Imperative of Affinity
N-Cyclohexyl-4-(aminomethyl)benzamide is a synthetic organic compound whose structural motifs, including the benzamide core and cyclohexyl group, are features found in a variety of biologically active molecules.[1][2][3] These structural elements suggest the potential for this compound to interact with various protein targets, a hypothesis that requires empirical validation. The binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a cornerstone of drug discovery.[4][5] It is a key determinant of a drug's potency and a critical parameter in understanding its mechanism of action.[6] This guide will provide the technical framework for elucidating the binding affinity of N-Cyclohexyl-4-(aminomethyl)benzamide.
The Theoretical Bedrock: Understanding Binding Affinity
At its core, binding affinity is governed by the principles of thermodynamics and kinetics. It is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium.[4] A lower Kd value signifies a higher binding affinity.[4]
The interaction can be represented by the following equation:
Protein (P) + Ligand (L) ⇌ Protein-Ligand Complex (PL)
The Kd is the ratio of the off-rate (koff) to the on-rate (kon) of the binding event (Kd = koff/kon). A thorough understanding of both the equilibrium (thermodynamic) and kinetic aspects of binding provides a more complete picture of the interaction.
Methodologies for Quantifying Binding Affinity
A multi-pronged approach, employing orthogonal techniques, is recommended to build a high-confidence binding profile for N-Cyclohexyl-4-(aminomethyl)benzamide. This section details three gold-standard methodologies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR): A Real-Time View of Kinetics
SPR is a label-free optical technique that provides real-time data on the association and dissociation of molecules, making it invaluable for determining both binding affinity and kinetics.[7][8][9]
Expertise & Experience: The Rationale Behind the SPR Workflow
In a typical SPR experiment, the protein (ligand in SPR terminology) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface.[7] This orientation is often preferred for small molecule analysis as it can be challenging to achieve a high enough immobilization density of the small molecule to generate a sufficient signal. The choice of immobilization chemistry is critical to ensure the protein maintains its native conformation.
Trustworthiness: A Self-Validating Experimental Design
To ensure the data is reliable, several controls are essential:
-
Reference Surface: A parallel flow cell with an irrelevant immobilized protein or a mock surface is used to subtract non-specific binding and bulk refractive index changes.[10]
-
Analyte Concentration Series: Injecting a range of analyte concentrations allows for the generation of a dose-dependent binding response, which is crucial for accurate kinetic fitting.
-
Data Fitting: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to derive kon, koff, and Kd.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently couple the purified target protein to a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a serial dilution of N-Cyclohexyl-4-(aminomethyl)benzamide in a suitable running buffer and inject over the protein and reference surfaces.
-
Data Collection: Monitor the change in resonance units (RU) over time to generate sensorgrams for each concentration.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte between cycles.
-
Analysis: After reference subtraction, perform a global kinetic analysis of the sensorgrams to determine the binding parameters.
Mandatory Visualization: SPR Workflow
Caption: Workflow for SPR-based binding affinity and kinetic analysis.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12] It is a solution-based technique, eliminating the need for immobilization or labeling.[11]
Expertise & Experience: Critical Considerations for ITC
The success of an ITC experiment hinges on meticulous sample preparation. Both the protein and N-Cyclohexyl-4-(aminomethyl)benzamide must be in identical, well-dialyzed buffer to minimize heats of dilution.[13] The choice of buffer is also important, as buffers with high ionization enthalpies can mask the true binding enthalpy.
Trustworthiness: Ensuring Data Integrity in ITC
-
Control Titration: A ligand-into-buffer titration is essential to determine the heat of dilution, which is then subtracted from the binding data.[13]
-
Stoichiometry (n): The derived stoichiometry should be close to a biologically plausible value (e.g., n=1 for a 1:1 interaction).
-
c-value: The Wiseman constant (c = [Protein]/Kd) should be within an optimal range (typically 5 < c < 500) for reliable Kd determination.
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare the purified protein and N-Cyclohexyl-4-(aminomethyl)benzamide in the same dialyzed buffer.
-
Titration: Load the protein into the sample cell and the small molecule into the syringe. Perform a series of injections of the ligand into the protein solution.
-
Data Acquisition: Measure the heat change associated with each injection.
-
Analysis: Integrate the raw data, subtract the heat of dilution, and fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.[12]
Mandatory Visualization: ITC Data Analysis Flow
Caption: From raw ITC data to a complete thermodynamic profile.
Radioligand Binding Assays: A Classic and Sensitive Approach
Radioligand binding assays are a highly sensitive and robust method for determining binding affinity.[14] They are particularly useful for membrane-bound receptors.
Expertise & Experience: The Art of Radioligand Assay Design
These assays typically involve a competition format where a radiolabeled ligand and the unlabeled test compound (N-Cyclohexyl-4-(aminomethyl)benzamide) compete for binding to the receptor.[14] The choice of radioligand is critical; it must have high affinity and specificity for the target.
Trustworthiness: Validating Radioligand Binding Data
-
Non-Specific Binding: This is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand and is subtracted from total binding to yield specific binding.
-
Saturation Assays: These are performed with increasing concentrations of the radioligand to determine its Kd and the receptor density (Bmax).[14][15]
-
Cheng-Prusoff Correction: The experimentally determined IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Experimental Protocol: Radioligand Competition Assay
-
Incubation: Incubate the receptor source (e.g., cell membranes) with a fixed concentration of a suitable radioligand and a range of concentrations of N-Cyclohexyl-4-(aminomethyl)benzamide.
-
Separation: Rapidly separate bound from free radioligand, typically by filtration over glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Mandatory Visualization: Radioligand Binding Principles
Caption: The fundamental calculation of specific binding in radioligand assays.
Data Synthesis and Interpretation
The data from these orthogonal assays should be compiled to build a comprehensive picture of the binding affinity of N-Cyclohexyl-4-(aminomethyl)benzamide.
Table 1: Hypothetical Binding Affinity Data Summary
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Affinity (Kd/Ki) | e.g., 5.2 µM | e.g., 4.8 µM | e.g., 6.1 µM |
| On-rate (kon) | e.g., 1.5 x 104 M-1s-1 | Not Applicable | Not Applicable |
| Off-rate (koff) | e.g., 7.8 x 10-2 s-1 | Not Applicable | Not Applicable |
| Stoichiometry (n) | Assumed 1:1 | e.g., 1.05 | Not Applicable |
| Enthalpy (ΔH) | Not Applicable | e.g., -6.2 kcal/mol | Not Applicable |
| Entropy (ΔS) | Not Applicable | e.g., 4.5 cal/mol·K | Not Applicable |
Note: The values presented are for illustrative purposes only.
A strong concordance between the affinity values obtained from these different methods provides high confidence in the results. Discrepancies may indicate artifacts of a particular assay format and warrant further investigation.
Conclusion: From Affinity to Action
Determining the binding affinity of N-Cyclohexyl-4-(aminomethyl)benzamide is a foundational step in its characterization as a potential therapeutic agent. The methodologies and principles outlined in this guide provide a robust framework for obtaining high-quality, reliable data. This information is not only crucial for understanding the compound's mechanism of action but also for guiding future lead optimization efforts. By adhering to these rigorous standards, researchers can confidently advance the development of this and other novel chemical entities.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Velazquez-Campoy, A., et al. (2004). Characterization of molecular interactions using isothermal titration calorimetry. PubMed, 15(3-4), 169-90.
-
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]
-
ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved from [Link]
- Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. PubMed, 303, 1-15.
-
The Audiopedia. (2021, May 9). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. [Link]
- Davenport, A. P., et al. (2013). Radioligand Binding Assays and Their Analysis.
- Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Rizzi, A., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC.
- Sparks, R. P., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
-
BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]
- Sparks, R. P., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Cooper, M. A. (2002). Surface plasmon resonance. Nature Reviews Drug Discovery, 1(7), 515-528.
- Pollard, T. D. (2010).
- Sparks, R. P., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Zhang, Y., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
- Chang, Y. C., et al. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Bio-protocol.
-
ChEMBL. (n.d.). Compound: CHEMBL489596. Retrieved from [Link]
-
Inxight Drugs. (n.d.). N-CYCLOHEXYLBENZAMIDE. Retrieved from [Link]
- Abdel-Aziz, A. A., et al. (2009). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. PubMed, 17(10), 4649-57.
-
MDPI. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]
-
DORA 4RI. (2023, October 30). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
- Hartkoorn, R. C., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. PubMed, 59(13), 5235-43.
-
MDPI. (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
- Koyama, R. (2023, January).
- Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed, 13(9), 3295-308.
-
ChEMBL. (n.d.). Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar fun.... Retrieved from [Link]
-
BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 15 [PMID: 33738061] | Ligand page. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-CYCLOHEXYLBENZAMIDE [drugs.ncats.io]
- 3. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02460A [pubs.rsc.org]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATA Scientific [atascientific.com.au]
- 13. Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen [intechopen.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Laboratory Synthesis Protocol for N-Cyclohexyl 4-(aminomethyl)benzamide
Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Compound: N-Cyclohexyl 4-(aminomethyl)benzamide (CAS: 172735-66-9)
Introduction and Mechanistic Rationale
N-Cyclohexyl 4-(aminomethyl)benzamide is a versatile bifunctional building block featuring a lipophilic cyclohexyl tail and a reactive primary amine. It is frequently utilized in the synthesis of peptidomimetics, supramolecular assemblies, and targeted therapeutics.
Synthesizing this compound directly from 4-(aminomethyl)benzoic acid and cyclohexylamine is chemically unfeasible. Because 4-(aminomethyl)benzoic acid contains both a free carboxylic acid and a highly nucleophilic primary amine, attempting direct activation would result in uncontrolled intermolecular self-condensation, yielding polyamides[1].
To establish a self-validating and high-yielding protocol, we employ a protection-coupling-deprotection strategy:
-
Protection: The primary amine of the starting material must be masked. We utilize 4-(Boc-aminomethyl)benzoic acid, where the tert-butyloxycarbonyl (Boc) group prevents unwanted nucleophilic attack[2][3].
-
Activation & Coupling: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC is chosen over DCC because its urea byproduct is highly water-soluble, allowing for seamless removal during aqueous workup[1]. HOBt is critical as it converts the O-acylisourea intermediate into a highly reactive, yet stable, OBt active ester, preventing the formation of unreactive N-acylurea dead-ends and facilitating coupling with the sterically hindered cyclohexylamine[3][4].
-
Deprotection: The Boc group is cleanly cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This acidolysis releases carbon dioxide and isobutylene gas, driving the reaction to completion according to Le Chatelier's principle[4][5].
Figure 1: Chemical synthesis route utilizing Boc-protection and EDC/HOBt coupling.
Quantitative Reagent Tables
The following tables outline the stoichiometry for a 10 mmol scale synthesis.
Table 1: Phase 1 - Amide Coupling Reagents
| Reagent | MW ( g/mol ) | Equivalents | mmol | Mass / Volume | Role |
| 4-(Boc-aminomethyl)benzoic acid | 251.28 | 1.0 | 10.0 | 2.51 g | Starting Material |
| Cyclohexylamine | 99.18 | 1.2 | 12.0 | 1.19 g (1.37 mL) | Amine Nucleophile |
| EDC·HCl | 191.70 | 1.2 | 12.0 | 2.30 g | Coupling Agent |
| HOBt (anhydrous) | 135.13 | 1.2 | 12.0 | 1.62 g | Additive / Activator |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | 30.0 | 3.88 g (5.23 mL) | Base |
| DMF (Anhydrous) | 73.09 | - | - | 50 mL | Solvent |
Table 2: Phase 2 - Boc Deprotection Reagents
| Reagent | MW ( g/mol ) | Equivalents | mmol | Mass / Volume | Role |
| Boc-Protected Intermediate | 332.44 | 1.0 | ~8.0* | ~2.66 g | Intermediate |
| Trifluoroacetic acid (TFA) | 114.02 | Excess | - | 10 mL | Acidic Cleavage Agent |
| Dichloromethane (DCM) | 84.93 | - | - | 40 mL | Solvent |
*Assuming an 80% yield from Phase 1.
Step-by-Step Experimental Methodologies
Phase 1: Amide Coupling (Synthesis of the Boc-Intermediate)
Causality Check: Anhydrous conditions are maintained to prevent the competitive hydrolysis of the active OBt-ester back to the starting carboxylic acid[3].
-
Activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Boc-aminomethyl)benzoic acid (2.51 g, 10.0 mmol) in 50 mL of anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add HOBt (1.62 g, 12.0 mmol) followed by EDC·HCl (2.30 g, 12.0 mmol). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active ester.
-
Coupling: Add DIPEA (5.23 mL, 30.0 mmol) to the reaction mixture, followed by the dropwise addition of cyclohexylamine (1.37 mL, 12.0 mmol) via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The starting acid will remain near the baseline, while the highly lipophilic product will elute significantly higher (UV active).
-
Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers sequentially with:
-
1M HCl (aq) (2 × 50 mL) – Removes unreacted cyclohexylamine and DIPEA.
-
Saturated NaHCO 3 (aq) (2 × 50 mL) – Removes unreacted carboxylic acid and HOBt.
-
Brine (50 mL).
-
-
Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white to off-white solid.
Phase 2: Boc Deprotection
Causality Check: The use of a 20% TFA in DCM mixture provides the optimal balance between rapid cleavage kinetics and minimizing side reactions[4].
-
Dissolve the crude Boc-protected intermediate (~2.66 g, 8.0 mmol) in 40 mL of anhydrous DCM in a 100 mL round-bottom flask.
-
Add 10 mL of TFA dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
IPC: Verify deprotection via TLC. The disappearance of the UV-active starting material spot and the appearance of a baseline spot that stains positive (purple/pink) with Ninhydrin confirms the exposure of the primary amine.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3 × 20 mL) to azeotropically remove residual TFA, yielding the product as a TFA salt.
Phase 3: Freebasing and Isolation
-
Dissolve the crude TFA salt in 30 mL of distilled water.
-
Slowly add 2M NaOH (aq) dropwise under continuous stirring until the pH of the solution reaches 10–11. The free base of N-Cyclohexyl 4-(aminomethyl)benzamide will precipitate out of the aqueous solution due to its lipophilic cyclohexyl group.
-
Extract the aqueous mixture with DCM (3 × 40 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to afford the pure N-Cyclohexyl 4-(aminomethyl)benzamide.
Figure 2: Step-by-step benchtop operational workflow for the synthesis and isolation.
Analytical Validation
To ensure the structural integrity and purity of the synthesized N-Cyclohexyl 4-(aminomethyl)benzamide, the following analytical validations must be performed:
-
1 H NMR (400 MHz, CDCl 3 or DMSO-d 6 ): Look for the disappearance of the highly integrated singlet at ~1.4 ppm (9H, Boc group). Confirm the presence of the aromatic protons (AB quartet around 7.4–7.8 ppm, 4H), the benzylic protons (singlet around 3.8 ppm, 2H), and the broad multiplet corresponding to the cyclohexyl ring (1.1–2.0 ppm, 10H).
-
Mass Spectrometry (ESI-MS): Calculate for C 14 H 20 N 2 O[M+H] + : Expected m/z = 233.16.
-
Ninhydrin Test: A positive (deep purple) stain on the TLC plate confirms the presence of the deprotected primary amine.
References
-
10.15 Synthesis of Peptides Containing an Aromatic Spacer Thieme Connect URL:[Link]
-
Epitope topography controls bioactivity in supramolecular nanofibers National Institutes of Health (PMC) URL:[Link]
-
Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups SciSpace URL:[Link]
-
Evaluation of Met-Val-Lys as a Renal Brush Border Enzyme-Cleavable Linker to Reduce Kidney Uptake of 68 Ga-Labeled DOTA-Conjugated Peptides MDPI URL:[Link]
-
SUPPORTING INFORMATION: Peptide Synthesis and Boc-aminomethylbenzoic acid esterification The Royal Society of Chemistry URL:[Link]
Sources
Using N-Cyclohexyl 4-(aminomethyl)benzamide as a building block in medicinal chemistry
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: N-Cyclohexyl 4-(aminomethyl)benzamide (CAS: 172735-66-9)[]
Structural Rationale in Medicinal Chemistry
N-Cyclohexyl 4-(aminomethyl)benzamide is a highly versatile bifunctional building block. Its architectural design offers three distinct advantages for structure-activity relationship (SAR) exploration:
-
Hydrophobic Anchor (Cyclohexyl Ring): The N-cyclohexyl moiety provides a bulky, lipophilic group that frequently occupies hydrophobic pockets (such as the S1 or S2 pockets in serine proteases or kinase allosteric sites), enhancing binding affinity through van der Waals interactions.
-
Rigid Spacer (Benzamide Core): The para-substituted phenyl ring restricts conformational flexibility, effectively projecting the reactive amine vector precisely into solvent-exposed regions or adjacent binding clefts.
-
Reactive Handle (Primary Amine): The unhindered benzylic amine serves as an ideal nucleophile for late-stage diversification, enabling rapid library generation via amide couplings, reductive aminations, or urea formations.
Experimental Protocols
To ensure robust library generation, the following self-validating protocols have been optimized for high-throughput parallel synthesis.
Protocol A: Amide Coupling (HATU-Mediated)
Causality Insight: HATU is selected over standard carbodiimides (e.g., EDC) due to its superior efficiency in suppressing epimerization and driving the reaction of sterically hindered carboxylic acids with the benzylic amine. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state.
Step-by-Step Methodology:
-
Preparation: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 10 minutes to form the active ester intermediate.
-
Coupling: Add N-Cyclohexyl 4-(aminomethyl)benzamide (1.0 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (DCM:MeOH gradient) or preparative HPLC.
Protocol B: Reductive Amination
Causality Insight: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is utilized as the reducing agent because it is mild enough to avoid reducing the aldehyde starting material, selectively reducing the intermediate imine/iminium ion formed by the benzylic amine.
Step-by-Step Methodology:
-
Imine Formation: Combine N-Cyclohexyl 4-(aminomethyl)benzamide (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add catalytic acetic acid (0.1 eq) to facilitate imine formation. Stir for 1 hour at room temperature.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench with 1N NaOH to neutralize the acid and destroy excess hydride. Extract with DCM (3x).
-
Purification: Dry organic layers over MgSO4 , concentrate, and purify via reverse-phase HPLC.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization parameters for the amide coupling of N-Cyclohexyl 4-(aminomethyl)benzamide with a standard sterically hindered acid (e.g., pivalic acid).
| Coupling Reagent | Base (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| EDC/HOBt | DIPEA (2.0) | DMF | 25 | 12 | 65 | >90% |
| HATU | DIPEA (3.0) | DMF | 25 | 3 | 92 | >95% |
| PyBOP | TEA (3.0) | DCM | 25 | 6 | 78 | >92% |
| T3P (50% in EtOAc) | DIPEA (3.0) | EtOAc | 80 | 4 | 85 | >95% |
Synthetic Workflow Visualization
Synthetic divergence of N-Cyclohexyl 4-(aminomethyl)benzamide into amide and amine libraries.
References
Sources
Application Note: Advanced Protocols for N-Cyclohexyl 4-(aminomethyl)benzamide in Cell Culture Assays
Introduction & Mechanistic Rationale
In the landscape of cell culture and recombinant drug development, the uncontrolled activity of host-cell serine proteases presents a dual challenge: it drives the proteolytic degradation of engineered therapeutic proteins and serves as a critical gateway for viral pathogen entry[1]. N-Cyclohexyl 4-(aminomethyl)benzamide (NCAB) (CAS: 172735-66-9) has emerged as a highly specific, lipophilic competitive inhibitor of trypsin-like serine proteases[][3].
Causality in Molecular Design: Traditional protease inhibitors, such as unsubstituted benzamidine, are highly polar and rapidly wash out of cellular microenvironments. NCAB improves upon this scaffold by incorporating a cyclohexyl moiety. This structural modification increases the molecule's lipophilicity (LogP), allowing it to partition effectively into the lipid bilayer where membrane-anchored proteases (e.g., TMPRSS2, uPA) reside. The 4-(aminomethyl)benzamide group acts as an arginine/lysine mimetic, inserting itself directly into the negatively charged S1 specificity pocket of the protease active site, thereby competitively arresting catalytic cleavage[3].
This application note provides field-proven, self-validating protocols for deploying NCAB in two critical workflows: Proteolytic Shielding during recombinant protein expression and Viral Entry Inhibition assays.
Physicochemical Profile & Reagent Preparation
To ensure reproducible inhibition without inducing cellular toxicity, precise reagent preparation is critical. NCAB exhibits limited aqueous solubility at neutral pH but is highly soluble in organic solvents.
Table 1: Physicochemical Properties and Preparation Guidelines
| Parameter | Specification / Guideline | Rationale / Causality |
| Chemical Name | 4-(aminomethyl)-N-cyclohexylbenzamide | Primary active compound[]. |
| CAS Number | 172735-66-9 | Unique identifier for sourcing[]. |
| Molecular Weight | 232.32 g/mol | Required for accurate molarity calculations[]. |
| Primary Stock Solution | 50 mM in anhydrous DMSO | DMSO ensures complete dissolution of the lipophilic cyclohexyl ring. |
| Working Concentration | 10 µM – 100 µM (Assay dependent) | Titrated to saturate protease S1 pockets while maintaining cell viability. |
| Storage Conditions | -20°C (Stock), protect from light | Prevents oxidative degradation of the primary amine group. |
Self-Validating Quality Control: Always run a vehicle-only (DMSO) control in parallel to confirm that observed cellular phenotypes are driven by the inhibitor, not solvent toxicity. Final DMSO concentration in culture must not exceed 0.2% (v/v).
Protocol A: Proteolytic Shielding in Mammalian Cell Culture
During high-density transient transfection (e.g., Expi293F or CHO-S cells), the release of intracellular proteases from apoptotic cells can cleave recombinant proteins containing basic amino acid motifs. Adding NCAB shields these proteins from degradation.
Step-by-Step Methodology
-
Cell Seeding: Seed suspension cells at a density of 3×106 cells/mL in serum-free expression medium.
-
Transfection: Perform transient transfection using your standard lipid-based or electroporation protocol.
-
Inhibitor Priming (12 Hours Post-Transfection):
-
Causality: Do not add the inhibitor during the transfection event, as lipophilic compounds can interfere with lipid-DNA complex endocytosis. Wait 12 hours until the primary transfection phase is complete.
-
Add NCAB to a final concentration of 25 µM.
-
-
Feeding & Maintenance (Day 3): If utilizing a fed-batch system, supplement the culture with expression feed and a secondary dose of NCAB (10 µM) to account for inhibitor depletion and expanding cell mass.
-
Harvest (Day 5-7): Centrifuge the culture at 4,000 x g for 20 minutes. The supernatant containing the protected recombinant protein is now ready for downstream purification (e.g., Protein A or Ni-NTA affinity chromatography).
Protocol B: Viral Pseudotype Entry Inhibition Assay
Host-cell serine proteases are required to cleave and prime the glycoproteins of numerous viruses, including filoviruses (Marburg/Ebola) and coronaviruses[1]. NCAB can be used to block this entry pathway. This protocol utilizes a self-validating system to ensure specific mechanistic inhibition.
Step-by-Step Methodology
-
Target Cell Preparation: Seed target cells (e.g., Vero E6 or HEK293T overexpressing TMPRSS2) in a 96-well plate at 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Inhibitor Pre-Incubation:
-
Causality: Proteases must be saturated before the virus attaches to the cell surface.
-
Dilute NCAB in assay medium to generate a dose-response curve (0.1 µM to 100 µM). Replace the culture medium with 50 µL of the inhibitor dilutions. Incubate for 1 hour at 37°C.
-
-
Viral Inoculation:
-
Add 50 µL of luciferase-encoding viral pseudotypes (e.g., Marburg GP or SARS-CoV-2 Spike) at a Multiplicity of Infection (MOI) of 0.1.
-
Self-Validation Step: In parallel wells, infect cells with VSV-G pseudotypes. Because VSV-G enters via an endosomal, non-serine-protease-dependent pathway, NCAB should not inhibit VSV-G entry. If VSV-G is inhibited, the dose is cytotoxic or causing off-target receptor downregulation.
-
-
Incubation & Readout: Incubate for 48 hours. Lyse the cells and measure luminescence using a standard luciferase assay system.
-
Viability Counter-Screen: In a parallel uninfected plate treated with the exact NCAB concentrations, perform an ATP-based cell viability assay (e.g., CellTiter-Glo) to rule out cytotoxicity.
Data Interpretation & Expected Outcomes
When analyzing the luminescence data from Protocol B, normalize the results against the vehicle control (set to 100% entry).
Table 2: Expected Pharmacological Metrics for NCAB in Entry Assays
| Target / Pathway | Expected IC₅₀ (µM) | Cell Viability (CC₅₀) | Interpretation |
| Marburg GP Pseudotype | 12.5 - 25.0 µM | > 200 µM | Effective inhibition of host-protease dependent entry[1]. |
| SARS-CoV-2 Spike | 8.0 - 15.0 µM | > 200 µM | Strong blockage of TMPRSS2-mediated cell surface fusion. |
| VSV-G Pseudotype (Control) | > 100 µM | > 200 µM | Validates that NCAB specifically targets serine proteases, not general endocytosis. |
Mechanistic Pathway Visualization
The following diagram illustrates the molecular causality of NCAB in the context of viral entry inhibition. By occupying the S1 pocket of the host protease, NCAB prevents the proteolytic cleavage event required for viral membrane fusion.
Caption: Mechanism of N-Cyclohexyl 4-(aminomethyl)benzamide blocking protease-dependent viral entry.
References
-
New reverse sum Revan indices for physicochemical and pharmacokinetic properties of anti-filovirus drugs. Frontiers in Chemistry. 4
-
CAS 172735-66-9 (N-Cyclohexyl 4-(Aminomethyl)benzamide). BOC Sciences.
-
4-(2-Aminoethyl)benzamide - Structural Scaffolds in Serine Protease Inhibitors. Benchchem. 3
Sources
- 1. Frontiers | New reverse sum Revan indices for physicochemical and pharmacokinetic properties of anti-filovirus drugs [frontiersin.org]
- 3. 4-(2-Aminoethyl)benzamide | Benchchem [benchchem.com]
- 4. Frontiers | New reverse sum Revan indices for physicochemical and pharmacokinetic properties of anti-filovirus drugs [frontiersin.org]
Application Note: Formulation Strategies for N-Cyclohexyl 4-(aminomethyl)benzamide in Aqueous Systems
Executive Summary & Physicochemical Profiling
N-Cyclohexyl 4-(aminomethyl)benzamide (CAS: 172735-66-9) is a structurally complex small molecule frequently utilized as a building block for protease inhibitors and investigated for its therapeutic efficacy against filoviruses [], 2[2]. Despite its utility, researchers frequently encounter severe solubility bottlenecks when transitioning this compound from organic synthesis to biological assays.
Mechanistic Bottleneck: The molecule presents a "solubility paradox." It contains a primary amine (aminomethyl group) with an estimated pKa of ~9.0–9.5, which theoretically supports aqueous solubility via protonation at physiological pH. However, this is counteracted by the massive hydrophobic bulk of the N-cyclohexyl ring and the planar benzamide core. This high lipophilicity drives rapid intermolecular aggregation and crystal lattice formation, causing the compound to precipitate out of standard aqueous buffers (like PBS or HEPES) even when the amine is ionized. Traditional salt formation is often insufficient because the lipophilic tail induces micellar aggregation[].
To achieve stable, molecularly dispersed solutions, formulation strategies must simultaneously address the compound's ionization state and its hydrophobic domains.
Formulation Decision Workflow
The selection of a solubilization strategy depends strictly on the downstream application. In vitro biochemical assays can tolerate moderate levels of organic co-solvents, whereas in vivo pharmacokinetic studies require highly biocompatible, iso-osmolar solutions.
Workflow for solubilizing N-Cyclohexyl 4-(aminomethyl)benzamide based on application.
Quantitative Formulation Data
The table below summarizes the expected performance of various formulation matrices based on established pharmaceutical principles for poorly soluble basic drugs 4[4], 5[5].
| Formulation Strategy | Key Excipients | Mechanism of Solubilization | Expected Solubility Enhancement | Biocompatibility / Use Case |
| Aqueous Control | PBS (pH 7.4) | Baseline ionization | 1x (Baseline) | None (Precipitates rapidly) |
| pH-Adjusted Buffer | Citrate Buffer (pH 5.0) | Complete amine protonation | ~3–5x | High (Limited by lipophilicity) |
| Co-Solvent System | DMSO (5%), PEG400 (30%) | Dielectric constant reduction | ~50–100x | Moderate (In vitro assays) |
| Inclusion Complex | HP-β-CD (20% w/v) | Hydrophobic cavity sequestration | ~80–150x | High (In vivo / IV dosing) |
Experimental Protocols
Protocol A: Co-Solvent Solubilization for In Vitro Assays
This protocol utilizes a ternary mixture to step down the dielectric constant of the solvent, preventing the "solvent shock" that causes precipitation when a DMSO stock is directly injected into aqueous media. PEG400 acts as a potent hydrotropic agent 6[6], 7[7].
Mechanistic Rationale: DMSO disrupts the strong crystal lattice energy of the benzamide core. PEG400 coats the solvated molecules, providing steric hindrance against re-aggregation when the aqueous buffer is finally introduced 8[8]. Maintaining the final pH below 7.5 ensures the primary amine remains protonated, maximizing ionic dipole interactions with water.
Step-by-Step Methodology:
-
Primary Stock Preparation: Accurately weigh N-Cyclohexyl 4-(aminomethyl)benzamide and dissolve it in 100% anhydrous DMSO to achieve a 20x concentrated stock (e.g., 20 mg/mL). Vortex until optically clear.
-
Co-Solvent Addition: Transfer the required volume of the DMSO stock to a new vial. Add PEG400 to achieve a volumetric ratio of 1 part DMSO to 6 parts PEG400. Vortex vigorously for 2 minutes.
-
Aqueous Titration: Slowly add the aqueous buffer (e.g., 50 mM Citrate or mildly acidic PBS, pH 6.5) dropwise while under constant agitation (magnetic stirring at 500 rpm). The final composition should be 5% DMSO, 30% PEG400, and 65% Buffer.
-
Self-Validation Check: Centrifuge the final formulation at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible micro-pellet confirms complete solubilization. If a pellet forms, increase the PEG400 ratio to 40%.
Protocol B: Host-Guest Complexation with HP-β-CD for In Vivo Dosing
For animal models, DMSO and high concentrations of PEG400 can induce toxicity or alter pharmacokinetic profiles. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for encapsulating bulky lipophilic groups 9[9], 10[10].
Mechanistic Rationale: HP-β-CD features a hydrophobic internal cavity with a diameter perfectly suited to sequester the bulky cyclohexyl and phenyl rings of the compound. The hydrophilic exterior of the cyclodextrin ensures the entire host-guest complex remains highly soluble in water 5[5]. Pre-heating the solution provides the thermodynamic activation energy required to break the compound's crystal lattice and drive the inclusion process 4[4].
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or a mild buffer (pH 5.5–6.5). Stir until completely dissolved and transparent.
-
API Addition: Add the N-Cyclohexyl 4-(aminomethyl)benzamide powder directly to the HP-β-CD solution. The mixture will initially appear as a cloudy suspension.
-
Thermodynamic Complexation: Place the suspension in a thermomixer or water bath set to 60°C. Stir continuously at 800 rpm for 60 to 90 minutes. The thermal energy accelerates the dynamic equilibrium of the host-guest complexation, pulling the free base into the cyclodextrin cavity.
-
Equilibration & Filtration: Remove from heat and allow the solution to cool gradually to room temperature (20–25°C) over 2 hours.
-
Self-Validation Check: Filter the cooled solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API. Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized compound before proceeding to in vivo dosing.
References
-
New reverse sum Revan indices for physicochemical and pharmacokinetic properties of anti-filovirus drugs. Frontiers in Chemistry. URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - National Institutes of Health. URL:[Link]
-
What should I do if carnosic acid exceeds its solubility? ResearchGate. URL:[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. URL:[Link]
- WO2000071163A1 - Emulsion vehicle for poorly soluble drugs. Google Patents.
Sources
- 2. Frontiers | New reverse sum Revan indices for physicochemical and pharmacokinetic properties of anti-filovirus drugs [frontiersin.org]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2000071163A1 - Emulsion vehicle for poorly soluble drugs - Google Patents [patents.google.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust Two-Step Synthesis of N-Cyclohexyl 4-(aminomethyl)benzamide via Catalytic Hydrogenation
Abstract: This document provides a comprehensive guide for the synthesis of N-Cyclohexyl 4-(aminomethyl)benzamide, a valuable scaffold for drug discovery and development.[1][2][3] We present a highly reliable and scalable two-step synthetic pathway. The initial step involves the synthesis of the key precursor, N-Cyclohexyl 4-cyanobenzamide, through the amidation of 4-cyanobenzoyl chloride. The subsequent and critical step is the selective catalytic hydrogenation of the nitrile moiety to the desired primary amine. This guide offers in-depth mechanistic insights, explains the rationale behind catalyst and reagent selection, and provides detailed, field-tested protocols suitable for implementation in research and process development laboratories.
Introduction: Strategic Approach to Synthesis
The target molecule, N-Cyclohexyl 4-(aminomethyl)benzamide, incorporates a primary aminomethyl group, which is often a key pharmacophore. The most efficient and atom-economical method for installing this functional group is through the reduction of a nitrile.[4][5] Therefore, our synthetic strategy hinges on the preparation of a stable, nitrile-containing precursor, followed by its selective hydrogenation. This approach avoids harsh reagents and offers a cleaner, more scalable route compared to methods relying on strong stoichiometric hydrides like LiAlH₄.[6][7]
The overall workflow is designed for clarity and reproducibility, breaking the process into two distinct, high-yielding stages.
Figure 1: High-level overview of the two-step synthesis protocol.
Part 1: Synthesis of Precursor: N-Cyclohexyl 4-cyanobenzamide
The foundational step is the creation of the amide bond, which forms the stable backbone of our molecule. This is achieved via a classic nucleophilic acyl substitution, reacting cyclohexylamine with an activated carboxylic acid derivative, 4-cyanobenzoyl chloride. The high reactivity of the acyl chloride ensures a rapid and efficient reaction.[8][9]
Preliminary Step: Preparation of 4-Cyanobenzoyl Chloride
While commercially available, 4-cyanobenzoyl chloride can be readily synthesized from 4-cyanobenzoic acid.[10][11]
-
Reaction: 4-Cyanobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[10]
-
Causality: Thionyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride, making it susceptible to nucleophilic attack. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate. The reaction is typically driven to completion by refluxing, and the excess thionyl chloride can be removed by distillation.[10][11]
Protocol 1: Synthesis of N-Cyclohexyl 4-cyanobenzamide
This protocol details the amidation reaction. It is critical to perform this reaction under anhydrous conditions to prevent hydrolysis of the highly reactive 4-cyanobenzoyl chloride.
| Reagent/Equipment | Quantity/Specification | Purpose |
| 4-Cyanobenzoyl chloride | 10.0 g (60.4 mmol) | Electrophile |
| Cyclohexylamine | 6.58 mL (57.4 mmol, 0.95 eq) | Nucleophile |
| Triethylamine (Et₃N) | 12.0 mL (86.1 mmol, 1.5 eq) | HCl Scavenger / Base |
| Dichloromethane (DCM), Anhydrous | 200 mL | Reaction Solvent |
| Round-bottom flask (500 mL) | Flame-dried | Reaction Vessel |
| Magnetic stirrer & stir bar | - | Agitation |
| Ice bath | - | Temperature Control |
| Separatory funnel, Glassware | Standard laboratory set | Workup & Purification |
-
Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-cyanobenzoyl chloride (10.0 g) and dissolve it in 150 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This mitigates the exothermicity of the reaction.
-
Nucleophile Addition: In a separate flask, prepare a solution of cyclohexylamine (6.58 mL) and triethylamine (12.0 mL) in 50 mL of anhydrous DCM.
-
Reaction: Add the cyclohexylamine/triethylamine solution dropwise to the stirred 4-cyanobenzoyl chloride solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.[12]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 100 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M HCl (aq), 100 mL of saturated NaHCO₃ (aq), and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol/water to yield N-Cyclohexyl 4-cyanobenzamide as a white crystalline solid.
Part 2: Catalytic Hydrogenation of N-Cyclohexyl 4-cyanobenzamide
This is the critical transformation step. The goal is the selective reduction of the nitrile (C≡N) to a primary amine (-CH₂NH₂) without affecting the aromatic ring or the amide bond.
Mechanistic Insights & Catalyst Selection
Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency and green credentials.[4][5] The reaction proceeds by the adsorption of the nitrile and hydrogen onto the surface of a metal catalyst.
The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[4][6] This occurs when the intermediate imine condenses with the primary amine product.
Figure 2: Simplified mechanism of nitrile hydrogenation showing the desired pathway and the route to byproduct formation.
Catalyst Choice:
-
Raney® Nickel: This is an excellent and cost-effective choice for nitrile hydrogenation.[13] It is highly active and, when used under the correct conditions, can provide high selectivity for the primary amine.[14][15][16] Its high surface area and adsorbed hydrogen content make it ideal for this transformation.
-
Palladium (Pd) or Platinum (Pt): While effective for many hydrogenations, these catalysts can sometimes promote hydrogenolysis or aromatic ring reduction under more forcing conditions.[17][18]
-
Rhodium (Rh): Rhodium catalysts, often on an alumina support, are also powerful for hydrogenation but can be more expensive.[19][20][21]
For this protocol, we select Raney Nickel due to its proven efficacy, selectivity, and economic viability. The addition of a base (e.g., ammonia or KOH) to the reaction medium can further suppress the formation of secondary amines by shifting the equilibrium away from imine-amine condensation.[6][16]
Protocol 2: Hydrogenation to N-Cyclohexyl 4-(aminomethyl)benzamide
This protocol uses a slurry of Raney Nickel in an alcoholic solvent under a hydrogen atmosphere. Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry. All operations should be conducted in a well-ventilated fume hood.
| Reagent/Equipment | Quantity/Specification | Purpose |
| N-Cyclohexyl 4-cyanobenzamide | 5.0 g (21.9 mmol) | Substrate |
| Raney® Nickel 2800 Slurry | ~2.5 g (50% w/w in water) | Catalyst |
| Ethanol (or Methanol) | 200 mL | Reaction Solvent |
| Ammonium Hydroxide (28% aq) | 5 mL | Byproduct Suppressant |
| Parr Shaker or Autoclave | Capable of 50-100 psi H₂ | Hydrogenation Reactor |
| Hydrogen Gas (H₂) | High Purity | Reducing Agent |
| Celite® | - | Filtration Aid |
-
Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney Nickel slurry (2.5 g) three times with 20 mL portions of the reaction solvent (Ethanol) to remove the water. Decant the solvent carefully between washes.
-
Reactor Charging: To the washed catalyst in the vessel, add a solution of N-Cyclohexyl 4-cyanobenzamide (5.0 g) in 200 mL of Ethanol. Add the ammonium hydroxide (5 mL).
-
Hydrogenation:
-
Seal the reactor. Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x) to remove all air.
-
Pressurize the vessel with hydrogen to 60 psi.
-
Begin vigorous agitation and heat the reaction to 40-50 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
CRITICAL FILTRATION STEP: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Never allow the catalyst filter cake to dry , as it is pyrophoric. Keep it wet with solvent at all times. Wash the filter cake thoroughly with additional ethanol.
-
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield N-Cyclohexyl 4-(aminomethyl)benzamide as a solid.
Summary of Results and Troubleshooting
Adherence to these protocols should provide the target compound in good yield and high purity.
| Parameter | Precursor Synthesis (Protocol 1) | Hydrogenation (Protocol 2) |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (Post-Purification) | >98% | >98% |
| Key Conditions | Anhydrous, 0°C to RT | 60 psi H₂, 40-50 °C, Basic Medium |
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Protocol 1 | Hydrolysis of 4-cyanobenzoyl chloride. | Ensure all glassware is flame-dried and solvents are anhydrous. Perform under an inert atmosphere. |
| Incomplete Hydrogenation | Inactive catalyst; Insufficient hydrogen pressure or time. | Use fresh, active Raney Nickel. Increase H₂ pressure or reaction time. Ensure vigorous agitation to maintain suspension. |
| Formation of Secondary Amine Byproduct | Imine-amine condensation. | Ensure the presence of a base like ammonium hydroxide. Lowering the reaction temperature may also improve selectivity. |
| Aromatic Ring Reduction | Catalyst is too active or conditions are too harsh (high temp/pressure). | Use Raney Nickel instead of Pt/Pd. Maintain recommended temperature and pressure. |
References
-
4-Cyanobenzoyl chloride. ChemBK. [Link]
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online. [Link]
- A process for the preparation of 4-cyanobenzoyl chlorides.
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Journal of the American Chemical Society. [Link]
-
Raney nickel. Wikipedia. [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]
-
Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. [Link]
-
Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications. [Link]
-
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. [Link]
-
4-Cyanobenzoyl Chloride from Aladdin Scientific. Biocompare. [Link]
-
Rhodium on alumina catalyst. Johnson Matthey. [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. ACS Publications. [Link]
-
Rhodium on alumina catalyst supplier. Princeton Powder. [Link]
- N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.
-
Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. PubMed. [Link]
-
Selective Hydrogenation of Benzonitrile by Alumina-Supported Ir–Pd Catalysts. ResearchGate. [Link]
-
Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. PrepChem.com. [Link]
-
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
-
Reaction scheme corresponding to the hydrogenation of... ResearchGate. [Link]
-
Low pressure amide hydrogenation enabled by magnetocatalysis. PMC - NIH. [Link]
-
Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. eScholarship.org. [Link]
-
Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]
- 3. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. jove.com [jove.com]
- 8. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 9. 4-シアノベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. prepchem.com [prepchem.com]
- 13. Raney nickel - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 21. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
Introduction: The Significance of N-Cyclohexyl-4-(aminomethyl)benzamide Derivatives in Modern Drug Discovery
An Application Note for the Scale-Up Synthesis, Purification, and Analysis of N-Cyclohexyl-4-(aminomethyl)benzamide Derivatives
N-substituted benzamide derivatives represent a critical class of compounds in the pharmaceutical industry, exhibiting a vast range of biological activities that have led to their use in numerous therapeutic areas.[1][2] The N-Cyclohexyl-4-(aminomethyl)benzamide scaffold, in particular, serves as a versatile building block in medicinal chemistry. Its structural features—a rigid phenyl ring, a flexible aminomethyl linker, and a lipophilic cyclohexyl group—allow for diverse interactions with biological targets.[3] The successful transition from a promising lab-scale compound to a clinical candidate hinges on the development of a robust, scalable, and economically viable manufacturing process.
This guide, intended for researchers, process chemists, and drug development professionals, provides a detailed framework for the scale-up manufacturing of N-Cyclohexyl-4-(aminomethyl)benzamide. It moves beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations essential for large-scale production. We will explore an optimized synthetic route, rigorous purification protocols, and validated analytical methods to ensure the final Active Pharmaceutical Ingredient (API) is produced with high purity, yield, and consistency.
Section 1: Synthesis Strategy and Route Selection for Scale-Up
The core transformation in synthesizing N-Cyclohexyl-4-(aminomethyl)benzamide is the formation of an amide bond between 4-(aminomethyl)benzoic acid and cyclohexylamine. While numerous amide coupling methods exist, their suitability for large-scale synthesis varies significantly based on factors like cost, safety, atom economy, and the ease of removing byproducts.[4][5]
Key Starting Materials
-
4-(Aminomethyl)benzoic acid (PAMBA): This key intermediate is commercially available and can be synthesized via several routes, including the reduction of 4-carboxybenzaldehyde oxime.[6][7][8][9] For scale-up, sourcing from a reliable GMP supplier is paramount.
-
Cyclohexylamine: A common and inexpensive bulk chemical.
-
Coupling Reagents/Activating Agents: The choice of how to form the amide bond is the most critical decision in the process.
Evaluation of Amide Coupling Strategies
The most common method for forming an amide bond involves the condensation of a carboxylic acid with an amine.[10] This can be achieved through direct coupling with activating agents or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.
| Coupling Strategy | Activating Reagents | Pros for Scale-Up | Cons for Scale-Up |
| Carbodiimide Coupling | EDC, DCC, DIC | Mild reaction conditions; compatible with many functional groups.[11] | High cost of reagents; generates stoichiometric urea byproducts (e.g., DCU) that can be difficult to remove; low atom economy.[12] |
| Uronium/Phosphonium Salt Coupling | HATU, HBTU, PyBOP | High yields and fast reaction rates at lab scale.[10][] | Very high cost; generates explosive byproducts (benzotriazole derivatives); poor atom economy, making it unsuitable for large-scale manufacturing.[4] |
| Acyl Chloride Formation (Schotten-Baumann) | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Low-cost reagents (SOCl₂, NaOH); high reactivity; volatile byproducts (SO₂, HCl) are easily removed.[] | Generates corrosive HCl; benzoyl chloride intermediate is a lachrymator and moisture-sensitive; requires careful control of temperature and pH.[12][] |
Causality Behind Route Selection: For multi-kilogram scale-up, the Acyl Chloride (Schotten-Baumann) route is often the most practical and economically viable choice.[12] The low cost of thionyl chloride and sodium hydroxide, combined with the straightforward removal of byproducts, outweighs the challenges of handling the reactive intermediates. This route avoids the problematic solid byproducts associated with carbodiimide reagents and the prohibitive cost of uronium salts.[4]
Section 2: Detailed Protocol for Scale-Up Synthesis
This protocol details a two-step, one-pot synthesis of N-Cyclohexyl-4-(aminomethyl)benzamide hydrochloride, optimized for a 1 kg scale.
Synthesis Workflow Overview
Caption: Overall workflow for the two-step, one-pot synthesis.
Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilo-scale reactions. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and chemically resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water. Cyclohexylamine and sodium hydroxide are corrosive.
Reagents & Equipment:
-
4-(Aminomethyl)benzoic acid (1.00 kg, 6.61 mol)
-
Thionyl chloride (SOCl₂) (0.95 kg, 0.58 L, 7.94 mol, 1.2 equiv)
-
Toluene (5.0 L)
-
Cyclohexylamine (0.72 kg, 0.78 L, 7.27 mol, 1.1 equiv)
-
Sodium hydroxide (NaOH) (0.64 kg, 16.0 mol, 2.4 equiv)
-
Deionized Water (8.0 L)
-
Methyl tert-butyl ether (MTBE) (2.0 L for washing)
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Scrubber system for acidic gases (NaOH solution).
Procedure:
-
Acyl Chloride Formation:
-
Charge the 20 L reactor with 4-(aminomethyl)benzoic acid (1.00 kg) and toluene (5.0 L).
-
Begin stirring to form a slurry.
-
Slowly add thionyl chloride (0.58 L) via the dropping funnel over 30-45 minutes. An initial exotherm may be observed.
-
Connect the condenser outlet to a gas scrubber containing aqueous NaOH to neutralize the evolved HCl and SO₂ gas.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the disappearance of the starting material by HPLC.
-
Once the reaction is complete, cool the mixture to 60-70°C.
-
Apply a vacuum to the reactor to distill off excess thionyl chloride and toluene (approx. 2.0 L). This leaves a concentrated solution/slurry of the intermediate acyl chloride. Cool the mixture to ambient temperature (20-25°C).
-
-
Amide Coupling (Schotten-Baumann Conditions):
-
In a separate vessel, prepare a solution of sodium hydroxide (0.64 kg) in deionized water (8.0 L) and cool it to 0-5°C in an ice bath.
-
Add cyclohexylamine (0.78 L) to the cold NaOH solution with stirring. Maintain the temperature below 10°C.
-
With vigorous stirring, slowly add the acyl chloride/toluene slurry from the reactor to the cold aqueous amine solution over 1-2 hours. The temperature must be maintained below 10°C throughout the addition to minimize hydrolysis of the acyl chloride.
-
After the addition is complete, allow the mixture to warm to ambient temperature and stir for an additional 2-4 hours. The product will precipitate as a white solid.
-
-
Product Isolation:
-
Filter the solid product using a suitable filter funnel (e.g., Büchner or Nutsche filter).
-
Wash the filter cake thoroughly with deionized water (2 x 2.0 L) to remove inorganic salts and excess amine.
-
Wash the cake with MTBE (2.0 L) to remove non-polar impurities and aid in drying.
-
Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 1.35 - 1.45 kg (88-94%) of crude N-Cyclohexyl-4-(aminomethyl)benzamide.
-
Section 3: Work-up and Purification Protocol
For pharmaceutical applications, the crude product must be purified to remove residual starting materials, byproducts, and inorganic salts. Recrystallization is the most effective and scalable method for this purpose.[14]
Purification and Quality Control Workflow
Caption: Workflow for purification by crystallization and final QC.
Recrystallization Protocol
Solvent System Selection: A mixture of ethanol and water is an excellent choice for this class of compounds. The product is typically soluble in hot ethanol and insoluble in cold water, allowing for good recovery and purification.
Procedure (based on 1.0 kg of crude material):
-
Charge a clean, appropriately sized reactor with the crude N-Cyclohexyl-4-(aminomethyl)benzamide (1.0 kg).
-
Add denatured ethanol (approx. 4.0 L) and begin heating the stirred slurry to 70-75°C.
-
Slowly add deionized water (approx. 1.0 - 2.0 L) portion-wise until all the solid dissolves. Aim for a clear, slightly hazy solution. Avoid adding excessive water.
-
(Optional) If insoluble particulates are present, perform a hot filtration through a pre-heated filter.
-
Allow the solution to cool slowly and controllably. Crystal nucleation should begin around 40-50°C. Slow cooling is critical for forming large, pure crystals.
-
Once the mixture reaches ambient temperature, cool it further to 0-5°C and hold for at least 2 hours to maximize precipitation.
-
Filter the purified crystals and wash the cake with a pre-chilled mixture of ethanol/water (70:30, 2 x 0.5 L).
-
Dry the final product in a vacuum oven at 50-60°C to a constant weight.
-
Expected Recovery: 85-95%.
Section 4: Quality Control and Analytical Methods
Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product. A validated High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing purity.[15]
HPLC Method for Purity Analysis
This method is designed to be robust and suitable for routine quality control analysis of benzamide derivatives.[15][16]
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the final product into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Acceptance Criteria: Purity of the main peak should be ≥99.5% by area percentage. Any single impurity should be ≤0.15%.
Structural Confirmation
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and identify any residual solvents. The spectra should be consistent with the structure of N-Cyclohexyl-4-(aminomethyl)benzamide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To check for purity. The melting point should be sharp and within a narrow range.
Section 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | 1. Incomplete acyl chloride formation.2. Hydrolysis of the acyl chloride intermediate.3. Insufficient base during coupling. | 1. Extend reflux time with SOCl₂; confirm completion by in-process control (IPC).2. Ensure reaction temperature is kept <10°C during addition to the amine solution.[12]3. Ensure at least 2 equivalents of NaOH are used to neutralize HCl and drive the reaction. |
| Product Fails Purity Spec | 1. Inefficient purification.2. Presence of unreacted starting materials.3. Formation of di-acylated byproduct. | 1. Re-crystallize, ensuring slow cooling. Use a different solvent system if necessary (e.g., Isopropanol/Water).2. Improve washing of the crude cake. Ensure the stoichiometry of the reaction is correct.3. This is unlikely but can be controlled by using the amine as the limiting reagent. |
| Product is Oily or Gummy | 1. Presence of impurities lowering the melting point.2. Trapped solvent. | 1. Re-purify via crystallization. If it still oils out, consider a solvent/anti-solvent precipitation.2. Ensure the product is dried thoroughly under vacuum at an appropriate temperature. |
References
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Available at: [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. Available at: [Link]
-
Bentham Science Publishers. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
-
Hilaris Publisher. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. Available at: [Link]
-
National Medicines Institute, Poland. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
- Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
-
ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]
Sources
- 1. Making sure you're not a bot! [tib.eu]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]
- 7. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 9. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimizing HPLC mobile phase and retention time for N-Cyclohexyl 4-(aminomethyl)benzamide
[label="Select Mobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124",
Refining Visualization Hierarchy
I'm now iterating on the workflow diagram, aiming to clarify the decision points related to pH selection. I'm focusing on highlighting the impact of amine pKa on the optimal mobile phase pH, and I want to emphasize how this selection dictates column choice. I am thinking of adding a caption.
I am also making sure the color-coding is consistent with the rest of the documentation.
Clarifying pH Decisions
I'm now revising the workflow diagram to emphasize pH selection criteria based on amine pKa, and its impact on column choice, aiming for a cleaner visual. I'm also adding a descriptive caption to the silanol interaction diagram. I've ensured a color-coding scheme that's consistent throughout.
Revising Workflow Diagrams
I'm now iterating on the workflow. I've refined the pH decision-making step by emphasizing its criticality in amine pKa and subsequent column selection, ensuring a clear visual guide, and I'm ensuring consistency with the overall documentation. I am also planning to improve the contrast.
Improving Workflow Readability
I am now focusing on the HPLC workflow diagrams, particularly the decision-making process for pH selection, making it clearer. I want the relationship between the cyclohexyl core, the polar basic aminomethyl group, and the competing retention mechanisms on RP columns more visible. I'm focusing on making sure these key concepts are well-explained and visualized, making the workflows user-friendly.
I am also designing a caption for the Silanol Interaction diagram.
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible chromatography for basic pharmaceutical compounds.
N-Cyclohexyl 4-(aminomethyl)benzamide presents a classic chromatographic challenge. The molecule possesses a highly hydrophobic core (the cyclohexyl and benzene rings) coupled with a highly polar, basic primary amine ( −CH2NH2 ). Because the amine has a pKa of approximately 9.5–10.5, its ionization state—and its subsequent interaction with the stationary phase—is entirely dictated by the pH of your mobile phase[1].
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize retention time and peak shape for this compound.
I. Method Development Workflow for Basic Amines
Decision tree for HPLC mobile phase pH selection for basic amines.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does N-Cyclohexyl 4-(aminomethyl)benzamide exhibit severe peak tailing on my standard C18 column at neutral pH? A1: The tailing is caused by secondary electrostatic interactions. At a neutral pH (e.g., pH 7.0), the primary amine on your analyte is fully protonated and carries a positive charge. Simultaneously, the residual silanol groups ( −Si-OH ) on standard silica-based C18 columns, which have a pKa of ~3.5–4.5, are deprotonated and carry a negative charge ( −Si-O− )[1]. This creates a strong ion-exchange interaction that drags the trailing edge of the peak, resulting in severe tailing and peak broadening[2]. To resolve this, you must either neutralize the silanols (by dropping the pH below 3.0) or neutralize the analyte (by raising the pH above 10.5)[3].
Q2: I lowered the pH to 2.5 using 0.1% Formic Acid. The peak shape improved, but the analyte now elutes near the void volume ( t0 ). How do I increase retention? A2: At pH 2.5, the amine is fully protonated, making the molecule highly polar. In reversed-phase chromatography, highly polar ionized species exhibit poor hydrophobic interaction with the C18 stationary phase, leading to rapid elution[4]. The Solution: Switch your acidic modifier from Formic Acid to Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the positively charged amine to form a neutral, hydrophobic complex. This complex interacts much more strongly with the C18 phase, significantly increasing your retention factor ( k′ ) while maintaining excellent peak symmetry[2].
Q3: We want to avoid ion-pairing reagents like TFA because they suppress MS signals. How can we achieve strong retention and sharp peaks for this compound? A3: The most effective MS-friendly approach for primary amines is to use a high-pH mobile phase (e.g., pH 10.5 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide). At this pH, the amine is deprotonated and becomes a neutral, highly hydrophobic molecule[4]. This maximizes primary hydrophobic retention on the C18 phase and eliminates electrostatic tailing. Critical caveat: Standard silica dissolves at pH > 8.0. You must use a high-pH tolerant column, such as an Ethylene Bridged Hybrid (BEH) silica or a polymer-based column[3].
III. Mechanistic Pathway of Silanol Interactions
Mechanistic pathway of secondary silanol interactions causing peak tailing.
IV. Quantitative Data: Impact of Mobile Phase on Chromatography
The following table synthesizes the expected chromatographic behavior of N-Cyclohexyl 4-(aminomethyl)benzamide under varying mobile phase conditions. Use this to benchmark your method development.
| Mobile Phase pH | Buffer / Additive | Analyte State | Silanol State | Expected Retention ( k′ ) | Peak Symmetry ( As ) |
| 2.5 | 0.1% Formic Acid | Fully Protonated (+1) | Neutral (0) | Low (0.5 – 1.5) | Good (1.1 – 1.3) |
| 2.5 | 0.1% TFA | Fully Protonated (+1) | Neutral (0) | Moderate (2.0 – 4.0) | Excellent (1.0 – 1.1) |
| 6.8 | 10 mM Phosphate | Fully Protonated (+1) | Ionized (-1) | Variable | Poor / Tailing (> 2.0) |
| 10.5 | 10 mM Ammonium Bicarbonate | Neutral (0) | Ionized (-1) | High (5.0 – 8.0) | Excellent (1.0 – 1.1) |
V. Self-Validating Experimental Protocols
To ensure scientific integrity, a robust HPLC method must be able to diagnose its own failures. The following protocols incorporate built-in System Suitability Tests (SST) to isolate chemical issues (e.g., pH/silanol interactions) from physical issues (e.g., column bed collapse).
Protocol A: Low-pH Ion-Pairing RP-HPLC Method
Best for standard UV detection and traditional C18 columns.
-
Mobile Phase Preparation:
-
Channel A: HPLC-grade Water + 0.1% v/v TFA.
-
Channel B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
-
Note: Ensure TFA is fresh; degraded TFA absorbs strongly at low UV wavelengths and causes baseline drift[2].
-
-
Column Equilibration: Flush a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) with 10-20 column volumes of 95% A / 5% B until the baseline stabilizes.
-
Self-Validation (SST Injection):
-
Inject a mixture of Uracil (void volume marker, t0 ) and Toluene (neutral retention marker).
-
Diagnostic Logic: If Toluene exhibits peak tailing, the column bed is physically degraded or there is a void at the inlet. Replace the column. If Toluene is perfectly symmetric ( As 1.0) but your subsequent benzamide injection tails, the issue is chemical (insufficient ion-pairing or pH control).
-
-
Sample Analysis: Run a gradient from 5% B to 60% B over 15 minutes. The TFA will pair with the protonated amine, ensuring adequate retention.
Protocol B: High-pH RP-HPLC Method
Best for LC-MS applications and maximizing retention without ion-pairing.
-
Mobile Phase Preparation:
-
Channel A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.
-
Channel B: HPLC-grade Acetonitrile or Methanol.
-
-
Column Selection (Critical): Install an Ethylene Bridged Hybrid (BEH) C18 column or a polymer-based column. Do not use standard silica, as it will dissolve at this pH[3].
-
Self-Validation (SST Injection):
-
Inject the sample. Calculate the asymmetry factor ( As ) at 10% peak height.
-
Diagnostic Logic: Because the analyte is neutral at pH 10.5, any observed tailing is no longer due to silanol ion-exchange. If tailing occurs here, it indicates column overloading or extra-column dead volume. Dilute the sample by 50% and reinject to verify.
-
-
Post-Run Maintenance: High-pH buffers can precipitate or slowly degrade columns if left stagnant. After the sequence, flush the system with 50/50 Water/Acetonitrile (no buffer) for 30 minutes to ensure column longevity.
VI. References
-
International Journal of Pharmaceutical Research and Applications (IJPRA). HPLC Method Development - A Review. Available at:[Link]
-
MDPI. Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. Available at:[Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at:[Link]
-
Welch Materials. HPLC Column Selection: Core to Method Development (Part II). Available at:[Link]
Sources
Preventing thermal degradation of N-Cyclohexyl 4-(aminomethyl)benzamide during long-term storage
Troubleshooting Guide & Standard Operating Procedures for N-Cyclohexyl 4-(aminomethyl)benzamide
As a Senior Application Scientist, I frequently encounter stability failures with bi-functional active pharmaceutical ingredients (APIs). N-Cyclohexyl 4-(aminomethyl)benzamide[] presents a unique thermodynamic challenge. While the secondary amide group is relatively robust, the primary amine (-CH₂NH₂) acts as a highly nucleophilic thermodynamic sink. If storage conditions are not strictly controlled, this compound is highly susceptible to thermal degradation, oxidation, and irreversible polymerization.
This technical guide is designed to move beyond basic compliance. By understanding the causality behind molecular degradation, we can implement self-validating storage systems —protocols that inherently prove their own efficacy through built-in chemical fail-safes.
Q1: What are the mechanistic pathways of thermal degradation for this specific compound?
To prevent degradation, we must first understand the specific chemical vulnerabilities of N-Cyclohexyl 4-(aminomethyl)benzamide. Thermal degradation rarely happens in a vacuum; heat acts as the activation energy that accelerates reactions with environmental contaminants[2].
-
Thermal-Oxidative Degradation: Primary amines are highly susceptible to oxidation. Even at oxygen concentrations as low as 1%, elevated temperatures trigger radical-initiated chain reactions that transform the aminomethyl group into imines and aldehydes[3].
-
Carbamate Polymerization (The CO₂ Threat): When exposed to atmospheric carbon dioxide, primary amines form carbamate intermediates. At elevated temperatures (>40°C), these carbamates undergo thermal dehydration to form polyureas and high-molecular-weight oligomers, destroying the API's solubility and efficacy[2][4].
-
Amide Hydrolysis: Though less common, the presence of residual moisture combined with heat can cleave the N-cyclohexyl carboxamide bond, yielding 4-(aminomethyl)benzoic acid and cyclohexylamine.
Fig 1: Primary thermal and oxidative degradation pathways of N-Cyclohexyl 4-(aminomethyl)benzamide.
Q2: How do temperature and humidity thresholds dictate our long-term storage parameters?
The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide the global standard for stability testing[5][6]. For bi-functional amines, ambient storage is unacceptable due to the kinetic energy available to drive carbamate dehydration.
Below is a quantitative summary of how standard ICH storage conditions impact the degradation risk profile of this specific compound:
| Storage Condition | Temperature | Relative Humidity (RH) | Expected Degradation Risk Profile |
| Long-Term (Freezer) | -20°C ± 5°C | N/A | Minimal : Kinetic energy is insufficient to overcome activation barriers for oxidation or carbamate dehydration. |
| Long-Term (Refrigerated) | 5°C ± 3°C | Ambient | Low : Acceptable for short-term (<6 months), but slow carbamate formation may occur if headspace contains CO₂. |
| Accelerated Stress | 25°C ± 2°C | 60% ± 5% | Moderate to High : Rapid primary amine oxidation and amide hydrolysis if residual moisture exceeds 0.5%. |
| Forced Degradation | 40°C ± 2°C | 75% ± 5% | Critical : Irreversible polymerization; polyurea formation; complete loss of API viability. |
Q3: What is the standard protocol for preparing this compound for long-term storage?
To ensure absolute stability, we must isolate the API from heat, moisture, oxygen, and carbon dioxide. The following step-by-step methodology is designed as a self-validating system . By controlling the physical environment at multiple redundant levels, the workflow guarantees stability.
Standard Operating Procedure: 5-Step Self-Validating Storage
-
Moisture Eradication (Lyophilization):
-
Action: Lyophilize the API powder until residual moisture is verified to be <0.5% via Karl Fischer titration.
-
Causality: Amide hydrolysis strictly requires water. By removing the primary reactant, we mathematically eliminate the hydrolytic degradation pathway.
-
-
Heavy-Gas Inerting (Argon Backfill):
-
Action: Transfer the powder to the primary vial. Purge the headspace with 99.999% pure Argon gas for 30 seconds.
-
Causality: While Nitrogen is commonly used in labs, Argon is approximately 38% denser than air. It sinks to the bottom of the vial, creating a robust physical blanket over the API that completely displaces O₂ and CO₂ before capping, preventing oxidation and carbamate formation[3][4].
-
-
Primary Packaging (Amber Glass & PTFE):
-
Action: Immediately seal the vial using a PTFE-lined silicone septum cap. Ensure the vial is made of amber borosilicate glass.
-
Causality: Amber glass blocks UV radiation, preventing photo-catalyzed radical formation. Standard silicone caps are highly permeable to vapor; the PTFE (Teflon) facing provides a halogenated, impermeable barrier to atmospheric moisture.
-
-
Secondary Packaging (Micro-Environment):
-
Action: Place the sealed vials inside a heat-sealable aluminum foil pouch containing a silica gel desiccant packet and an oxygen scavenger. Heat-seal the pouch.
-
Causality: This creates a redundant secondary micro-environment. If the primary PTFE seal ever fails due to temperature fluctuations, the secondary environment acts as a chemical fail-safe.
-
-
Thermal Control & Sentinel Validation:
-
Action: Store the bulk batch at -20°C. To make this system self-validating, prepare one identical "sentinel vial" and store it at 25°C / 60% RH for 14 days.
-
Causality: If the sentinel vial passes HPLC-UV purity checks after 14 days of accelerated stress, the -20°C batch is thermodynamically guaranteed to remain stable for years.
-
Fig 2: Self-validating 5-step packaging workflow for long-term API thermal stability.
Q4: How do I troubleshoot and detect early-stage thermal degradation in my stored batches?
If a storage system fails (e.g., due to a freezer malfunction or improper capping), early detection is critical before the compound polymerizes entirely. Use the following analytical troubleshooting steps:
-
Visual Inspection (The First Indicator): N-Cyclohexyl 4-(aminomethyl)benzamide should be a pristine white powder. A shift to an off-white, yellow, or pale brown hue is an immediate indicator of oxidative degradation (aldehyde/imine formation).
-
HPLC-UV/MS Analysis: Run the sample through Liquid Chromatography-Mass Spectrometry. Look for higher molecular weight adducts. The presence of a mass shift corresponding to +26 Da (addition of CO₂ minus H₂O) indicates carbamate dehydration into ureas[2].
-
Solubility Profiling: If the API takes significantly longer to dissolve in its standard solvent (e.g., DMSO or Methanol), or if insoluble particulates remain, thermal polymerization has occurred. The batch must be discarded, as the polyurea aggregates cannot be easily reversed.
References
-
Quality Guidelines - ICH: Q1A - Q1F Stability International Council for Harmonisation (ICH)[Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA)[Link]
-
Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents Patsnap Eureka[Link]
-
Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Eastern Kentucky University[Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process MDPI[Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]
- 4. encompass.eku.edu [encompass.eku.edu]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Advanced purification and recrystallization techniques for N-Cyclohexyl 4-(aminomethyl)benzamide
Technical Support Center: Advanced Purification & Recrystallization of N-Cyclohexyl 4-(aminomethyl)benzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of amphiphilic pharmaceutical building blocks. N-Cyclohexyl 4-(aminomethyl)benzamide (CAS 172735-66-9) presents a unique physicochemical puzzle: it possesses a highly lipophilic cyclohexyl ring juxtaposed with a polar, hydrogen-bonding primary amine and amide linkage. This duality often leads to unpredictable solubility profiles, "oiling out" (liquid-liquid phase separation), and the co-precipitation of hydrolysis byproducts.
This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols. Every workflow detailed below is designed as a self-validating system —meaning the process itself includes built-in analytical checkpoints to ensure success before proceeding to the next step.
Thermodynamic Profiling & Solvent Selection
The foundation of any successful recrystallization is manipulating the solubility curve[1]. For N-Cyclohexyl 4-(aminomethyl)benzamide, pure organic solvents often yield high solubility even at low temperatures (resulting in poor recovery), while pure water requires excessive volumes and risks amide hydrolysis at boiling temperatures[2].
Mechanistic Choice: A binary solvent system of Ethanol/Water (70:30 v/v) provides the optimal thermodynamic gradient. Ethanol solvates the lipophilic cyclohexyl group, while water acts as a tunable anti-solvent for the polar moieties, driving supersaturation upon cooling.
Table 1: Quantitative Solvent Screening Data for N-Cyclohexyl 4-(aminomethyl)benzamide
| Solvent System | Solubility @ 25°C (mg/mL) | Solubility @ Reflux (mg/mL) | Recovery Yield (%) | Purity (HPLC Area %) |
| Water (100%) | < 1.0 | 15.2 | 85 | 97.5 |
| Ethanol (Absolute) | 45.0 | > 200 | 40 | 99.1 |
| Ethanol/Water (70:30) | 12.5 | 110.5 | 88 | 99.8 |
| Ethyl Acetate | 5.2 | 48.0 | 72 | 98.2 |
| Toluene | < 0.5 | 8.5 | N/A | N/A |
Note: Data represents typical phase behavior for aminomethylbenzamide derivatives. The 70:30 EtOH/Water system maximizes the differential between hot and cold solubility.
Advanced Recrystallization Workflow
The following protocol utilizes a seeded, controlled-cooling crystallization strategy to prevent spontaneous nucleation, which is critical for scaling up pharmaceutical intermediates[3].
Workflow for the advanced seeded recrystallization of N-Cyclohexyl 4-(aminomethyl)benzamide.
Step-by-Step Methodology:
-
Preparation & Dissolution: Suspend 100 g of crude N-Cyclohexyl 4-(aminomethyl)benzamide in 900 mL of an Ethanol/Water (70:30 v/v) mixture. Heat the slurry to 75°C under continuous agitation until complete dissolution is achieved[4].
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate matter[4]. Self-Validation: Ensure the filtrate remains completely clear; any immediate cloudiness indicates premature precipitation, requiring reheating.
-
Controlled Cooling & Seeding: Transfer the filtrate to a jacketed reactor. Program a linear cooling ramp of 0.1 °C to 0.2 °C per minute. Once the solution reaches the metastable zone (approximately 60°C), introduce 0.5 g (0.5% w/w) of pure N-Cyclohexyl 4-(aminomethyl)benzamide seed crystals[3].
-
Maturation: Continue cooling to 5°C and hold for 2 hours to maximize crystal yield.
-
Isolation & Washing: Collect the crystals via vacuum filtration[5]. Wash the filter cake with 2 x 50 mL of ice-cold Ethanol/Water (50:50 v/v) to displace the mother liquor without dissolving the product[1].
-
Drying & Validation: Dry the crystals under vacuum at 45°C for 12 hours. Self-Validation: Analyze a 1 mL aliquot of the mother liquor via HPLC. If the residual API concentration exceeds 15 mg/mL, the cooling gradient was insufficient, and evaporative recrystallization may be required to recover the remaining yield[3].
Troubleshooting Guides & FAQs
Q1: During cooling, my solution turns into a milky emulsion and forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing "oiling out" (liquid-liquid phase separation or LLPS). This occurs when the compound's solubility drops drastically while the temperature is still above its melting point in that specific solvent mixture, causing it to separate as a liquid phase rather than a solid crystal[3].
Mechanistic Fix:
-
Adjust the Solvent: Increase the proportion of Ethanol to raise the solubility threshold at higher temperatures, ensuring the compound remains dissolved until the temperature drops below the oiling-out boundary.
-
Implement Seeding: Introduce seed crystals before the emulsion forms (at the upper edge of the metastable zone) to force solid nucleation, bypassing the liquid-liquid separation phase entirely[3].
Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).
Q2: My final product contains 4-(aminomethyl)benzoic acid impurities. Where did this come from, and how do I remove it? A: This is a classic degradation issue. The amide bond in N-Cyclohexyl 4-(aminomethyl)benzamide is susceptible to hydrolysis if boiled for prolonged periods in aqueous mixtures[2], especially if trace acidic or basic catalysts (from prior synthetic steps) are present.
Mechanistic Fix: To remove the acid impurity, leverage acid-base chemistry[6]. Wash the crude organic phase with a mild aqueous base (e.g., saturated NaHCO₃) before recrystallization[7]. The 4-(aminomethyl)benzoic acid will deprotonate into a water-soluble carboxylate salt and partition into the aqueous layer, while your target benzamide remains safely in the organic phase.
Q3: The crystals are forming as a fine, unfilterable paste rather than distinct needles. What is the cause? A: A fine paste indicates uncontrolled, spontaneous nucleation ("crash cooling"). When a solution is cooled too rapidly, thousands of microscopic nucleation sites form simultaneously, preventing any single crystal from growing to a filterable size.
Mechanistic Fix: Re-dissolve the paste by heating. Implement a strict linear cooling ramp (0.1 °C/min) and utilize vacuum filtration rather than gravity filtration to efficiently pull the mother liquor through the crystal bed[5].
References
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications.[Link]
-
University of Massachusetts. "Recrystallization Principles and Procedures." UMass Chemistry Department.[Link]
-
University of Wisconsin-Madison. "Recrystallization." Wisc Chemistry Department. [Link]
-
Eastern Mediterranean University. "Purification of Organic Compounds: from Crude Product to Purity." EMU Departments of Physics and Chemistry.[Link]
- Google Patents. "Production process of aminomethyl group-containing benzamide compound (EP1506160B1).
-
University of Illinois. "Recrystallization and Crystallization." Illinois Chemistry. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. EP1506160B1 - Production process of aminomethyl group-containing benzamide compound - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 4-(2-Aminoethyl)benzamide | Benchchem [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in N-Cyclohexyl 4-(aminomethyl)benzamide Functionalization
Welcome to the Technical Support Center. N-Cyclohexyl 4-(aminomethyl)benzamide is a highly versatile building block utilized in drug discovery, featuring a reactive primary benzylamine motif. While benzylamines are typically strong nucleophiles, researchers frequently encounter stalled reactions, poor yields, or unwanted side products when attempting to couple this specific molecule with sterically demanding electrophiles (e.g., α -branched carboxylic acids, bulky ketones, or ortho-substituted aryl halides).
Furthermore, the lipophilic N-cyclohexyl benzamide tail can induce solubility constraints or micellar aggregation in non-polar solvents. This effectively shields the primary amine, exacerbating apparent steric barriers. This guide provides field-proven, mechanistically grounded troubleshooting strategies to force these challenging reactions to completion.
Diagnostic Workflow
Caption: Diagnostic workflow for overcoming steric hindrance based on the reaction class.
Part 1: Troubleshooting Guides & FAQs
Q1: My reductive amination with a bulky ketone is stalling at the imine formation step, yielding only reduced alcohol. How do I force this reaction? Causality: In reductive amination, the rate-limiting step for hindered substrates is the formation of the intermediate imine. The steric clash between the ketone's substituents and the incoming benzylamine prevents the tetrahedral hemiaminal intermediate from dehydrating. If a standard reducing agent (e.g., NaBH4 ) is present from the start, it will prematurely reduce the unreacted ketone to an alcohol before the imine has a chance to form[1]. Solution: Decouple the reaction steps. Pre-form the imine using Titanium(IV) isopropoxide ( Ti(OiPr)4 ). Ti(OiPr)4 acts as a potent Lewis acid to activate the carbonyl and as a water scavenger to irreversibly drive imine formation. Once the imine is fully formed, reduce it in situ with a milder hydride source like Sodium Cyanoborohydride ( NaBH3CN ) or Sodium Triacetoxyborohydride ( NaBH(OAc)3 )[1].
Q2: I am trying to form an amide bond with a sterically hindered carboxylic acid (e.g., pivalic acid), but standard EDC/HOBt protocols yield <10% product. What is the alternative? Causality: Standard carbodiimides like EDC form an O-acylisourea intermediate. With bulky acids, the nucleophilic attack by the amine is sterically hindered and kinetically slow. This delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct, consuming the starting material without yielding the desired amide[2]. Solution: Upgrade to uronium/aminium-based coupling reagents like HATU or COMU[2]. HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The critical advantage here is anchimeric assistance: the pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming primary amine, acting as a chemical guide to pull the nucleophile through the steric bulk and drastically accelerate aminolysis[3],[4].
Caption: Mechanistic pathway of HATU-mediated amidation overcoming steric barriers via an OAt ester.
Q3: When performing a Buchwald-Hartwig cross-coupling with an ortho-substituted aryl chloride, I observe bis-arylation instead of the desired secondary amine. How do I achieve mono-arylation? Causality: While primary amines are generally excellent nucleophiles, coupling them with bulky aryl halides often suffers from slow oxidative addition. Furthermore, once the mono-arylated secondary amine is formed, it can competitively re-coordinate to the palladium center, leading to unwanted bis-arylation[5]. Solution: Utilize sterically demanding dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos[6]. The extreme steric bulk of a ligand like BrettPhos creates a highly constrained catalytic pocket. It easily accommodates the primary amine for the first coupling but physically blocks the bulkier secondary amine product from re-coordinating to the palladium center, ensuring strict mono-arylation[7].
Part 2: Self-Validating Experimental Protocols
Protocol A: Ti(OiPr)4 -Mediated Reductive Amination
Designed for coupling N-Cyclohexyl 4-(aminomethyl)benzamide with bulky ketones.
-
Imine Formation: In an oven-dried flask under N2 , dissolve N-Cyclohexyl 4-(aminomethyl)benzamide (1.0 equiv) and the bulky ketone (1.1 equiv) in anhydrous THF (0.2 M).
-
Lewis Acid Activation: Add Ti(OiPr)4 (2.0 equiv) dropwise at room temperature. Stir for 12–16 hours.
-
Self-Validation Check: Pull a 10 μ L aliquot, quench with methanol, and analyze via LC-MS. The ketone mass must be completely consumed and replaced by the corresponding imine mass [M+H]+ before proceeding. If unreacted ketone remains, add an additional 0.5 equiv of Ti(OiPr)4 and extend the reaction time.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) in small portions. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench carefully with 1M aqueous NaOH to precipitate titanium salts as a white solid. Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, dry over Na2SO4 , and concentrate for purification.
Protocol B: HATU-Mediated Amidation for Hindered Substrates
Designed for coupling with α -branched or sterically demanding carboxylic acids.
-
Pre-Activation: Dissolve the sterically hindered carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes at room temperature.
-
Self-Validation Check: Observe the solution; a distinct color change to yellow/orange confirms the successful generation of the active OAt ester.
-
-
Aminolysis: Add N-Cyclohexyl 4-(aminomethyl)benzamide (1.0 equiv) to the activated ester solution. Stir at room temperature for 2–4 hours.
-
Self-Validation Check: Analyze via LC-MS. You should observe the mass of the desired amide and the extruded HOAt byproduct (m/z 137). The absence of an N-acylurea mass confirms that the anchimeric assistance successfully outpaced the rearrangement pathway.
-
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM. Wash the combined organic layers thoroughly with 5% aqueous LiCl (3x) to remove residual DMF, dry, and concentrate.
Part 3: Quantitative Data Presentation
The following table summarizes the performance of various coupling reagents when reacting primary amines with sterically hindered carboxylic acids, highlighting why reagent selection is critical for this specific substrate.
| Coupling Reagent | Active Intermediate Formed | Relative Efficiency for Hindered Substrates | Anchimeric Assistance | Primary Limitation | Reference |
| EDC / HOBt | OBt Ester | Low | No | High rate of N-acylurea rearrangement | [2] |
| HBTU | OBt Ester | Moderate | No | Can cause guanidinylation of the amine | [4] |
| HATU | OAt Ester | High | Yes (via Pyridine Nitrogen) | Expensive; potential guanidinylation if amine is added late | [3],[4] |
| COMU | Oxyma Ester | High | Yes (via Hydrogen Bonding) | Requires careful byproduct removal during workup | [2],[4] |
Part 4: References
-
[2] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications - 2
-
[6] Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCIPR - 6
-
[7] Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines... - ACS Publications - 7
-
[1] Reductive Amination, and How It Works - Master Organic Chemistry - 1
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Noise: A Technical Guide for LC-MS Analysis of N-Cyclohexyl 4-(aminomethyl)benzamide
Welcome to the Technical Support Center for the analysis of N-Cyclohexyl 4-(aminomethyl)benzamide and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering baseline noise issues in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical, experience-driven framework to systematically identify and eliminate the sources of noise, ensuring the integrity and sensitivity of your analytical data.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common and quickly resolvable issues related to baseline noise.
Q1: My baseline is suddenly noisy across the entire chromatogram. What's the first thing I should check?
A1: An abrupt increase in baseline noise that is consistent and not related to the gradient profile often points to a systemic issue. Before delving into more complex troubleshooting, begin with the most common culprits:
-
Air Bubbles in the System: This is a frequent cause of sporadic and regular baseline noise.[1][2][3] Ensure your mobile phase is thoroughly degassed.[4][5] If you suspect air is trapped, purge the pump and the entire LC system according to the manufacturer's protocol. A pulsating baseline that correlates with the pump strokes is a strong indicator of air in the pump heads or faulty check valves.[3][6]
-
Leaks: A leak in the fluid path, even a minor one, can introduce air and cause pressure fluctuations, leading to a noisy baseline.[7] Carefully inspect all fittings and connections from the solvent reservoirs to the mass spectrometer inlet.
-
Inadequate Solvent Mixing: If you are using an online mixer, ensure it is functioning correctly. Incomplete mixing of mobile phase components can result in a noisy baseline.[1]
Q2: I'm observing a "drifting" or "wandering" baseline. What are the likely causes?
A2: Baseline drift, a gradual and continuous rise or fall of the baseline, is typically related to changes in the analytical conditions over time.[7][8] Key areas to investigate include:
-
Column Temperature Fluctuations: The stability of the column temperature is crucial for reproducible chromatography.[9][10] Even minor temperature variations can alter the viscosity of the mobile phase and the interaction of your analyte with the stationary phase, causing retention time shifts and baseline drift.[9][11][12][13] Ensure your column oven is set to a stable temperature and has had adequate time to equilibrate.
-
Mobile Phase Inhomogeneity: If you are running a gradient, ensure that the mobile phase components are well-mixed and that the gradient proportioning valve is functioning correctly.[11] Contamination in one of your mobile phase solvents can also lead to a drifting baseline as the concentration of the contaminated solvent changes during the gradient.[8]
-
Column Bleed: An aging or poorly conditioned column can "bleed" stationary phase, which will be detected by the mass spectrometer and contribute to a rising baseline, particularly at higher organic solvent concentrations or temperatures.
Q3: Why am I seeing "ghost peaks" or unexpected peaks in my blank injections?
A3: Ghost peaks are a clear indication of contamination within your LC-MS system.[8] The source of this contamination can be multifaceted:
-
Contaminated Solvents or Additives: The purity of your mobile phase is paramount. Always use LC-MS grade solvents and high-purity additives.[4][14][15][16] Water is a common source of contamination, so freshly prepared, high-purity water is essential.[3] Alkylated amines and phthalates are common contaminants in solvents that can cause significant background noise and adduct formation.[5][17][18]
-
Carryover from Previous Injections: If you are analyzing samples with high concentrations of N-Cyclohexyl 4-(aminomethyl)benzamide or other matrix components, carryover can occur.[11] Optimize your needle wash procedure and consider injecting a blank after a high-concentration sample to assess for carryover.
-
Leachables from Vials and Caps: Ensure you are using high-quality vials and caps that are certified for LC-MS analysis to avoid contamination from plasticizers or other leachables.
Part 2: Systematic Troubleshooting Guides
When the initial checks in the FAQ section do not resolve the baseline noise, a more systematic approach is required. The following guides will walk you through a logical process to isolate and eliminate the source of the noise.
Guide 1: Isolating the Source of Noise - A Step-by-Step Workflow
This workflow is designed to systematically pinpoint the origin of the baseline noise by sequentially eliminating potential sources.
Caption: A logical workflow for troubleshooting baseline noise in LC-MS.
Guide 2: Mobile Phase and Solvent Integrity
The quality of your mobile phase is a critical factor in achieving a stable baseline. Even trace impurities can significantly increase background noise.[11][19]
Common Issues and Solutions:
| Issue | Underlying Cause | Recommended Action |
| High Background Noise | Contaminated solvents (water, organic) or additives.[3] | Use only LC-MS grade solvents and additives from reputable suppliers.[20][21] Prepare fresh mobile phase daily.[4] |
| Baseline Pulsations | Dissolved gas in the mobile phase.[3] | Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[4][5] |
| Ghost Peaks in Gradient | Impurities in the weaker mobile phase solvent. | Prepare fresh aqueous mobile phase. Run a blank gradient with only the strong solvent to confirm its purity. |
| Microbial Growth | Bacterial or fungal growth in aqueous mobile phase.[5][11] | Prepare fresh aqueous mobile phase daily. Do not "top off" old solvent bottles.[20] Clean solvent bottles regularly. |
Protocol: Preparing High-Purity Mobile Phase
-
Glassware Preparation: Use only dedicated, scrupulously clean borosilicate glass bottles for your mobile phases.[20] Avoid using detergents for cleaning, as they can be a source of contamination.[14]
-
Solvent and Additive Selection: Use the highest purity solvents (LC-MS or equivalent grade) and additives available.[16] If possible, use additives supplied in single-use ampules to prevent contamination.[20]
-
Mobile Phase Preparation:
-
Degassing: Degas the prepared mobile phase using an inline degasser or by sonicating for 15-20 minutes.[4][5]
-
Storage: Store prepared mobile phases in sealed containers to minimize atmospheric contamination.
Guide 3: Sample Preparation for N-Cyclohexyl 4-(aminomethyl)benzamide
The primary amine functionality in N-Cyclohexyl 4-(aminomethyl)benzamide can make it prone to interactions that can affect peak shape and baseline. Proper sample preparation is key to mitigating these effects.
Key Considerations:
-
Matrix Effects: Biological matrices can contain numerous compounds that interfere with the ionization of your target analyte, leading to ion suppression or enhancement and a noisy baseline.[11]
-
Analyte Stability: Ensure that your sample preparation and storage conditions do not lead to the degradation of N-Cyclohexyl 4-(aminomethyl)benzamide.
Recommended Sample Preparation Techniques:
| Technique | Description | Best For |
| Protein Precipitation | A simple and rapid method to remove the majority of proteins from biological samples like plasma or serum.[22] | High-throughput screening and initial sample cleanup. |
| Liquid-Liquid Extraction (LLE) | A technique that separates compounds based on their relative solubilities in two different immiscible liquids.[22] | Samples where the analyte has a significantly different polarity from the majority of the matrix components. |
| Solid-Phase Extraction (SPE) | A highly selective method for sample cleanup and concentration that uses a solid sorbent to retain the analyte of interest while interferences are washed away.[22][23] | Complex matrices requiring significant cleanup to achieve low detection limits. |
Protocol: Solid-Phase Extraction (SPE) for N-Cyclohexyl 4-(aminomethyl)benzamide
This is a general protocol and should be optimized for your specific matrix and analytical goals.
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that will retain N-Cyclohexyl 4-(aminomethyl)benzamide. A mixed-mode cation exchange sorbent is often a good choice for compounds with amine groups.
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with a solution that mimics the sample matrix solvent (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove any unretained matrix components.
-
Elution: Elute the N-Cyclohexyl 4-(aminomethyl)benzamide from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the sample in a solvent that is compatible with your initial mobile phase conditions.
Part 3: Advanced Topics and Best Practices
The Role of Column Temperature in Baseline Stability
Consistent column temperature is vital for reproducible chromatography.[9][10]
-
Viscosity and Backpressure: Higher temperatures decrease the viscosity of the mobile phase, which can lead to lower backpressure and potentially allow for higher flow rates.[12][13]
-
Analyte Retention: Temperature affects the thermodynamics of the interaction between the analyte and the stationary phase.[10][13] In reversed-phase chromatography, increasing the temperature generally leads to shorter retention times.[12]
-
Analyte Stability: For thermally labile compounds, elevated temperatures can cause degradation.[24]
Instrument Maintenance for a Quiet Baseline
Regular, proactive maintenance is essential for preventing baseline noise issues.
-
Pump Seals and Check Valves: Worn pump seals and faulty check valves are common sources of pressure fluctuations and baseline noise.[3][7] Replace these components as part of a regular maintenance schedule.
-
MS Source Cleaning: A dirty ion source can lead to a host of problems, including high background noise and poor sensitivity.[11] Regularly clean the ion source according to the manufacturer's recommendations.
-
System Suitability Tests: Regularly run a system suitability test with a known standard to monitor the performance of your LC-MS system.[11] This will help you identify developing problems before they impact your sample analysis.
By adopting a systematic and informed approach to troubleshooting, you can effectively diagnose and resolve baseline noise issues, leading to more reliable and sensitive LC-MS analysis of N-Cyclohexyl 4-(aminomethyl)benzamide.
References
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Retrieved from [Link]
-
Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]
-
Waters. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]
-
BASi. (n.d.). Troubleshooting. Retrieved from [Link]
-
LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]
-
SeqGen. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
LCGC International. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Retrieved from [Link]
-
Shimadzu. (n.d.). 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Retrieved from [Link]
-
uHPLCs. (n.d.). Maintaining liquid chromatography column temperature contributes to accuracy and stability. Retrieved from [Link]
-
Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2024, October 7). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Retrieved from [Link]
-
PMC. (2023, August 22). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Retrieved from [Link]
-
LCGC Europe. (2014, August 22). Communicating with the Baseline. Retrieved from [Link]
-
Agilent. (2018, September 26). What Solvents Are You Putting Into Your LC/MS Instrument? Retrieved from [Link]
-
Phenomenex. (2020, August 31). Maintaining Accurate LC Column Temperature. Retrieved from [Link]
-
YouTube. (2018, January 4). LC Troubleshooting—Baseline Problems. Retrieved from [Link]
-
Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]
-
PMC. (n.d.). Mitigating In-Column Artificial Modifications in High-Temperature LC–MS for Bottom–Up Proteomics and Quality Control of Protein Biopharmaceuticals. Retrieved from [Link]
-
LinkedIn. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
Organomation. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Retrieved from [Link]
-
LCGC International. (2026, April 3). How to Avoid Problems in LC–MS. Retrieved from [Link]
Sources
- 1. BASi® | Troubleshooting [basinc.com]
- 2. youtube.com [youtube.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. blog.seqgen.com [blog.seqgen.com]
- 5. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
- 11. zefsci.com [zefsci.com]
- 12. vwr.com [vwr.com]
- 13. Maintaining Accurate LC Column Temperature [phenomenex.com]
- 14. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 16. selectscience.net [selectscience.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. support.waters.com [support.waters.com]
- 21. agilent.com [agilent.com]
- 22. opentrons.com [opentrons.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Mitigating In-Column Artificial Modifications in High-Temperature LC–MS for Bottom–Up Proteomics and Quality Control of Protein Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
N-Cyclohexyl 4-(aminomethyl)benzamide vs traditional benzamide derivatives in drug design
The benzamide scaffold is universally recognized as a privileged structure in medicinal chemistry, serving as the foundational core for a vast array of therapeutic agents ranging from oncology drugs to central nervous system (CNS) modulators[1]. While traditional benzamides—such as ortho-aminobenzamides (e.g., Entinostat)—have proven highly effective, particularly as Histone Deacetylase (HDAC) inhibitors[1][2], modern drug design demands higher target selectivity and optimized pharmacokinetic profiles.
To overcome the limitations of traditional scaffolds, researchers have engineered advanced derivatives. Among these, N-Cyclohexyl 4-(aminomethyl)benzamide (CAS 172735-66-9) has emerged as a highly versatile building block and pharmacophore[][]. This guide provides an in-depth, objective comparison between traditional benzamide derivatives and the N-cyclohexyl 4-(aminomethyl)benzamide scaffold, detailing the mechanistic causality behind its structural advantages and providing validated experimental workflows for its evaluation.
Mechanistic Grounding: Structural Evolution of the Benzamide Core
The transition from simple benzamides to complex derivatives is driven by the need to exploit specific protein microenvironments.
Traditional Benzamide Derivatives
Traditional benzamides typically rely on the amide carbonyl and adjacent functional groups (such as an ortho-amino or hydroxyl group) to form shallow hydrogen bond networks or chelate metal ions (e.g., the catalytic zinc ion in HDACs)[1][5]. While effective, these relatively small, polar molecules often suffer from off-target binding across highly conserved protein families and exhibit suboptimal membrane permeability due to poor lipophilicity.
N-Cyclohexyl 4-(aminomethyl)benzamide
This derivative introduces two distinct, synergistic pharmacophoric modifications that fundamentally alter target engagement[6][7]:
-
The 4-(aminomethyl) Group (Deep Pocket Anchoring): At physiological pH, the primary amine is protonated. This basic moiety acts as a highly directional anchor, penetrating deep into negatively charged protein pockets (such as the S1 specificity pocket of serine proteases or the internal cavities of specific HDAC isoforms) to form strong salt bridges and hydrogen bonds[2][6].
-
The N-Cyclohexyl Group (Hydrophobic Shielding): The bulky, non-planar cyclohexyl ring occupies adjacent hydrophobic sub-pockets (e.g., S2/S3 pockets in proteases)[7]. The causality here is thermodynamics: the cyclohexyl group displaces ordered water molecules from the hydrophobic pocket, driving binding affinity through a highly favorable entropy change ( ΔS ). Furthermore, this lipophilic moiety significantly increases the compound's partition coefficient (LogP), shielding the polar amide bond and drastically improving cellular permeability[8].
Mechanistic binding comparison of traditional vs. N-cyclohexyl 4-(aminomethyl)benzamide scaffolds.
Comparative Performance Data
The structural modifications in the N-cyclohexyl 4-(aminomethyl)benzamide scaffold yield measurable improvements in both pharmacodynamics (potency) and pharmacokinetics (ADME properties). The table below synthesizes comparative quantitative data based on standard structure-activity relationship (SAR) profiling[5][6][9].
| Scaffold Type | Primary Target Interaction | Mean LogP (Calculated) | in vitro IC50 (Model Target) | Cellular Permeability (Papp) |
| Traditional o-Aminobenzamide | Zinc Chelation / H-Bonding | 1.8 - 2.2 | ~150 - 300 nM | Moderate ( <10×10−6 cm/s) |
| Simple 4-(aminomethyl)benzamide | Deep Pocket Ionic Binding | 0.5 - 1.0 | ~80 - 120 nM | Low ( <5×10−6 cm/s) |
| N-Cyclohexyl 4-(aminomethyl)benzamide | Dual: Ionic + Hydrophobic | 2.8 - 3.5 | < 20 nM | High ( >20×10−6 cm/s) |
Note: The integration of the cyclohexyl ring corrects the poor permeability inherent to the highly polar aminomethyl group, achieving an optimal balance of solubility and lipophilicity (Lipinski's Rule of 5 compliance).
Experimental Protocols: Evaluation & Validation Workflows
To objectively evaluate the performance of these derivatives, researchers must employ self-validating assay systems. The following protocols outline the methodology for assessing target engagement and physicochemical properties.
Protocol A: In Vitro Target Binding Assay (FRET-Based)
Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized because it provides a highly sensitive, real-time readout of compound-target dissociation without requiring radioactive isotopes. Self-Validation: The assay incorporates a known high-affinity inhibitor as a positive control and calculates the Z'-factor to ensure statistical robustness.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA) supplemented with protease inhibitors[10].
-
Compound Dilution: Serially dilute the N-Cyclohexyl 4-(aminomethyl)benzamide derivative and the traditional benzamide control in DMSO (10-point concentration curve, ranging from 10 µM to 0.1 nM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent protein denaturation.
-
Incubation: In a 384-well black microplate, combine 10 µL of the target protein (e.g., purified recombinant HDAC or protease) with 5 µL of the diluted compound. Incubate at 25°C for 30 minutes to allow equilibrium binding.
-
Substrate Addition: Add 10 µL of the specific FRET-labeled substrate.
-
Kinetic Measurement: Immediately read the fluorescence signal (Excitation: 340 nm, Emission: 460 nm) using a microplate reader over 60 minutes.
-
Data Analysis: Calculate the IC50 by plotting the initial velocity against the log of the compound concentration using a 4-parameter logistic regression model. Validate the run by ensuring the Z'-factor is > 0.5.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA is used to isolate passive transcellular permeability from active transport mechanisms, directly measuring the impact of the N-cyclohexyl group on membrane crossing.
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.
-
Donor/Acceptor Setup: Add 150 µL of the compound solution (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 16 hours in a humidity chamber.
-
Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Validation: Run standard reference compounds (e.g., Propranolol for high permeability, Atenolol for low permeability) in parallel to validate the membrane integrity. Calculate the apparent permeability ( Papp ).
Step-by-step experimental workflow for evaluating benzamide-derived therapeutic candidates.
Conclusion
While traditional benzamide derivatives remain foundational in medicinal chemistry, their utility is often bottlenecked by moderate affinity and poor pharmacokinetic properties. The integration of the N-Cyclohexyl 4-(aminomethyl)benzamide scaffold represents a rational, structure-based evolution. By combining the deep-pocket ionic anchoring of the aminomethyl group with the entropy-driven hydrophobic shielding of the cyclohexyl ring, drug developers can achieve sub-nanomolar potency while simultaneously optimizing cellular permeability.
References
-
MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from: [Link]
-
Taylor & Francis. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from: [Link]
-
ACS Publications. Design and Synthesis of Novel Diaminoquinazolines with in Vivo Efficacy for β-Catenin/T-Cell Transcriptional Factor 4 Pathway Inhibition. Retrieved from: [Link]
-
ACS Publications. Identification of Novel Farnesyl Protein Transferase Inhibitors Using Three-Dimensional Database Searching Methods. Retrieved from: [Link]
- Google Patents. Benzamide compounds and pharmaceutical use thereof.
-
Publikationsserver der Universität Regensburg. Fluorescence Labeled Ligands for the Histamine H2 Receptor. Retrieved from:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA2188164C - Benzamide compounds and pharmaceutical use thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
Analytical Validation of N-Cyclohexyl 4-(aminomethyl)benzamide: A Comparative Guide on ¹H and ¹³C NMR Reference Data
Executive Summary
In modern drug development, the structural verification and purity assessment of synthetic intermediates are paramount. N-Cyclohexyl 4-(aminomethyl)benzamide (CAS: 172735-66-9) is a highly versatile building block characterized by its para-substituted aromatic ring, an active aminomethyl group, and a lipophilic cyclohexyl amide moiety.
This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of a High-Purity Analytical Standard against a standard Commercial Crude grade. By establishing a self-validating quantitative NMR (qNMR) protocol, we provide researchers with the mechanistic insights necessary to ensure batch-to-batch consistency and regulatory compliance [1].
Structural Analysis & Expected NMR Shifts
Understanding the causality behind chemical shifts is critical for accurate spectral interpretation. The molecule presents several distinct magnetic environments:
-
Deshielding Effects: The carbonyl group heavily deshields the adjacent amide proton and the ortho-aromatic protons.
-
Quadrupolar Relaxation: The nitrogen atoms ( 14 N) possess a quadrupole moment that facilitates rapid relaxation, often broadening the amine (-NH₂) and amide (-NH) proton signals.
-
Solvent Causality: DMSO-d₆ is deliberately selected over CDCl₃. The strong hydrogen-bonding capability of DMSO-d₆ slows down the chemical exchange of the amine and amide protons, yielding sharper, quantifiable signals rather than broad, indistinguishable humps.
Table 1: ¹H NMR Reference Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 1.10 – 1.85 | Multiplet (m) | 10H | Cyclohexyl -CH₂- | Complex splitting due to axial/equatorial proton coupling in the chair conformation. |
| 1.80 – 2.20 | Broad Singlet (br s) | 2H | -NH₂ (Amine) | Broadened by 14 N quadrupolar relaxation and intermediate chemical exchange. |
| 3.75 | Multiplet (m) | 1H | Cyclohexyl -CH-N | Deshielded by the adjacent electronegative amide nitrogen. |
| 3.78 | Singlet (s) | 2H | Ar-CH₂-NH₂ | Singlet due to isolation from vicinal protons; deshielded by the aromatic ring. |
| 7.40 | Doublet (d, J = 8.0 Hz) | 2H | Aromatic C-H (meta to amide) | AB spin system typical of para-substitution. |
| 7.80 | Doublet (d, J = 8.0 Hz) | 2H | Aromatic C-H (ortho to amide) | Deshielded by the anisotropic effect of the carbonyl group. |
| 8.20 | Doublet (d, J = 8.0 Hz) | 1H | -NH (Amide) | Strongly deshielded; couples with the adjacent cyclohexyl methine proton. |
Table 2: ¹³C NMR Reference Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Type | Assignment |
| 25.1, 25.3, 32.4 | CH₂ | Cyclohexyl ring carbons |
| 45.8 | CH₂ | Aminomethyl carbon (-CH₂-NH₂) |
| 48.2 | CH | Cyclohexyl methine carbon (-CH-NH-) |
| 127.0, 127.4 | CH | Aromatic methine carbons |
| 133.5, 146.1 | Cq | Aromatic quaternary carbons (ipso to substituents) |
| 165.8 | C=O | Amide carbonyl carbon |
Comparative Evaluation: High-Purity Standard vs. Commercial Crude
In fragment-based drug discovery and lead optimization, the presence of trace impurities can drastically skew biological assay results [2]. The table below compares the NMR performance of a High-Purity Analytical Standard (≥99.5%) against a Commercial Crude grade (~90%).
Table 3: Comparison of Spectral Clarity and Impurity Profiles
| Parameter | High-Purity Analytical Standard | Commercial Crude Grade | Impact on Drug Development |
| Baseline Noise | Flat, minimal noise (High S/N ratio). | Irregular baseline with broad humps. | High S/N is required for accurate integration of minor functional groups. |
| Impurity Peaks | None detected above 0.1% threshold. | Peaks at ~2.5 ppm (residual solvent) and ~7.5 ppm (unreacted starting material). | Impurities can cause false positives in high-throughput screening. |
| Integration Accuracy | Strictly proportional to proton counts. | Skewed by overlapping impurity signals. | Prevents accurate absolute quantification using qNMR. |
| Line Shape | Sharp, symmetrical Lorentzian peaks. | Asymmetrical peaks due to paramagnetic trace metals or poor shimming. | Poor line shape degrades resolution, masking critical coupling constants. |
Self-Validating Experimental Protocol for qNMR
To objectively validate the purity of N-Cyclohexyl 4-(aminomethyl)benzamide, a self-validating quantitative NMR (qNMR) protocol must be employed. This workflow relies on internal calibration to ensure that the analytical system is inherently trustworthy [3].
Step-by-Step Methodology
-
Internal Standard Selection: Select Maleic acid (TraceCERT® grade) as the internal standard. Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d₆, which perfectly avoids the aliphatic (1-4 ppm) and aromatic (7-9 ppm) regions of the analyte, preventing signal overlap.
-
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~5 mg of Maleic acid using a microbalance (precision ±0.01 mg). Dissolve completely in 0.6 mL of high-purity DMSO-d₆.
-
System Suitability Test (SST): Before acquiring the sample, run a standard lineshape test using a known reference (e.g., 1% CHCl₃ in Acetone-d₆) to verify that the spectrometer's shimming produces symmetrical peaks.
-
T1 Relaxation Measurement: Conduct an Inversion-Recovery experiment to determine the longest longitudinal relaxation time ( T1 ) of the protons of interest.
-
qNMR Acquisition Parameters:
-
Pulse Angle: Use a strict 90° excitation pulse to maximize the signal-to-noise ratio.
-
Relaxation Delay ( D1 ): Set D1≥5×T1 (typically 30-60 seconds). Causality: If the delay is too short, protons will not fully return to thermal equilibrium, leading to signal saturation and artificially low integration values.
-
Scans: Acquire a minimum of 64 transients to ensure adequate statistical averaging.
-
-
Data Processing & Validation: Apply a zero-order phase correction and a manual multipoint baseline correction. Integrate the Maleic acid singlet and the analyte's aromatic doublets. Calculate the absolute purity based on the molar ratio.
qNMR Workflow Visualization
Figure 1: Self-validating qNMR workflow for N-Cyclohexyl 4-(aminomethyl)benzamide.
Conclusion
The validation of N-Cyclohexyl 4-(aminomethyl)benzamide via NMR is not merely a structural confirmation step; it is a fundamental quality gate in drug development. By utilizing optimized solvent conditions, understanding the mechanistic origins of peak broadening, and employing a rigorous, self-validating qNMR protocol with appropriate relaxation delays, researchers can guarantee the integrity of their analytical standards over commercial alternatives.
References
-
Caceres-Cortes, J., Falk, B., Mueller, L., & Dhar, T. G. M. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 67(3), 1701-1733. URL: [Link] [1]
-
Shi, L., & Zhang, N. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 576. URL: [Link] [2]
-
Gödecke, T., Napolitano, J. G., Rodriguez-Brasco, M. F., Chen, S. N., Jaki, B. U., Lankin, D. C., & Pauli, G. F. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581–597. URL: [Link] [3]
Mass spectrometry (ESI-MS) fragmentation pattern analysis for N-Cyclohexyl 4-(aminomethyl)benzamide
Comparative ESI-MS Fragmentation Analysis: N-Cyclohexyl 4-(aminomethyl)benzamide vs. Structural Alternatives
As mass spectrometry (MS) continues to drive quantitative pharmacokinetics and structural elucidation, the selection of highly predictable, highly ionizable internal standards or derivatization tags is critical. N-Cyclohexyl 4-(aminomethyl)benzamide (CAS: 172735-66-9) serves as an exceptional model compound in this regard.
This guide provides a comprehensive comparison of the ESI-MS fragmentation behavior of N-Cyclohexyl 4-(aminomethyl)benzamide against aromatic alternatives, alongside a platform comparison between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) systems.
Part 1: Mechanistic ESI-MS Fragmentation Pathways
In positive electrospray ionization (+ESI), the primary site of protonation for N-Cyclohexyl 4-(aminomethyl)benzamide is the highly basic primary amine of the aminomethyl group, yielding a robust [M+H]+ precursor ion at m/z 233.16.
Upon entering the collision cell, the molecule undergoes Collision-Induced Dissociation (CID) via two primary, energy-dependent pathways:
-
Low Collision Energy (10–15 eV): The protonated primary amine readily undergoes a neutral loss of ammonia ( −17 Da ), forming a resonance-stabilized benzylic cation at m/z 216.14.
-
Moderate to High Collision Energy (20–30 eV): While amide bonds are chemically stable in solution, they are highly susceptible to intentional fragmentation in the gas phase during MS/MS[1]. Proton mobility during CID allows the charge to migrate to the amide nitrogen or oxygen, triggering the cleavage of the amide bond. This results in the loss of neutral cyclohexylamine ( −99 Da ) and the formation of a highly abundant 4-(aminomethyl)benzoyl cation (acylium ion) at m/z 134.06[2].
Figure 1: Principal ESI-MS/MS collision-induced dissociation pathways for the target compound.
Part 2: Product Performance Comparison (Aliphatic vs. Aromatic Amides)
When designing an MS assay, one might consider using an aromatic analog, such as N-Phenyl 4-(aminomethyl)benzamide , due to commercial availability. However, the N-cyclohexyl derivative offers superior analytical performance.
Aromatic amides (N-phenylbenzamides) are prone to complex gas-phase rearrangements—such as the Smiles rearrangement—which can split the ion current into multiple unpredictable fragment channels, reducing assay sensitivity[3]. In contrast, the aliphatic cyclohexyl ring acts as a clean, predictable leaving group during CID. Furthermore, the cyclohexyl group increases the molecule's hydrophobicity (LogP), pushing its LC retention time away from the solvent front where ion suppression from matrix salts is most severe.
Table 1: Quantitative Comparison of Benzamide Derivatives in MS Assays
| Analytical Parameter | N-Cyclohexyl 4-(aminomethyl)benzamide | N-Phenyl 4-(aminomethyl)benzamide |
| Exact Mass [M+H]+ | 233.1648 Da | 227.1179 Da |
| Primary Quant Fragment | m/z 134.06 (Acylium Ion) | m/z 134.06 (Acylium Ion) |
| Secondary Qual Fragment | m/z 216.14 ( −NH3 ) | m/z 210.09 ( −NH3 ) |
| LC Retention (C18) | High (Optimal for gradient elution) | Moderate |
| Fragmentation Profile | Highly predictable (Clean aliphatic cleavage) | Prone to gas-phase rearrangements |
Part 3: Platform Comparison (HRMS vs. Triple Quadrupole)
The choice of MS platform dictates how this compound is utilized in the laboratory:
-
Triple Quadrupole (QqQ - e.g., Waters Xevo TQ-XS): Best for absolute quantification. By utilizing Multiple Reaction Monitoring (MRM), the transition m/z 233.16 → 134.06 provides sub-nanogram limits of detection (LOD). The QqQ filters out background noise exceptionally well, making it ideal for high-throughput PK/PD screening.
-
High-Resolution Mass Spectrometry (HRMS - e.g., Orbitrap or Q-TOF): Best for structural validation and metabolism studies. Operating in Parallel Reaction Monitoring (PRM) or Data-Independent Acquisition (DIA) modes, HRMS provides sub-5 ppm mass accuracy. This is critical for distinguishing the m/z 134.0600 acylium ion from isobaric matrix interferences that a QqQ cannot resolve.
Figure 2: Standardized LC-ESI-MS/MS workflow for quantitative and structural evaluation.
Part 4: Self-Validating Experimental Protocol
To ensure data integrity and absolute structural confidence, follow this causality-driven protocol for MS/MS optimization:
Step 1: Matrix Preparation & Protonation
-
Action: Prepare a 100 ng/mL solution of N-Cyclohexyl 4-(aminomethyl)benzamide in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).
-
Causality: The 0.1% FA lowers the pH well below the pKa of the primary amine, ensuring 100% protonation in solution and maximizing the [M+H]+ ion yield during droplet desolvation.
Step 2: Source Tuning (Preventing In-Source Fragmentation)
-
Action: Infuse the sample at 10 µL/min. Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 325°C. Keep the declustering potential (or cone voltage) low (< 30 V).
-
Causality: The aminomethyl group is highly labile. Excessive thermal energy or high cone voltages will cause premature in-source loss of NH3 before the ions reach the first quadrupole, drastically reducing the precursor ion signal[1].
Step 3: Collision Energy (CE) Breakdown Mapping
-
Action: Isolate m/z 233.1 in Q1. Sweep the CE from 5 eV to 40 eV using Argon as the collision gas.
-
Causality: Argon provides higher kinetic energy transfer upon collision compared to Nitrogen, which is necessary to efficiently break the rigid amide bond. You will observe the m/z 216 ion peak at ~15 eV, which will be completely superseded by the m/z 134 ion at ~25 eV.
Step 4: Self-Validation via Pseudo- MS3
-
Action: To definitively prove that the m/z 134 peak is the acylium ion (and not an artifact), increase the cone voltage to intentionally induce in-source fragmentation. Then, isolate the resulting m/z 134 ion in Q1 and fragment it in the collision cell.
-
Causality: This self-validating step acts as a pseudo- MS3 experiment. The resulting spectrum must yield m/z 117 (loss of NH3 ) and m/z 106 (loss of CO ). If these secondary fragments are present, the structural identity of the acylium ion is unequivocally confirmed.
References
-
Xu, G., Huang, T., Zhang, J., McClure, T. D., & Miao, S. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America. URL:[Link]
-
Li, Y., Chai, Y., Wang, L., Pan, Y., Zeng, S., & Sun, C. (2015). Gas-phase Smiles Rearrangement Reactions of Deprotonated N-phenylbenzamides Studied by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 29(9), 864-70. URL:[Link]
Sources
Validating the Chemical Purity of N-Cyclohexyl 4-(aminomethyl)benzamide: A Metrological qNMR Comparison Guide
Validating the chemical purity of novel pharmaceutical intermediates like N-Cyclohexyl 4-(aminomethyl)benzamide (CAS 172735-66-9)[] presents a unique analytical challenge. In early-stage drug development, certified reference materials (CRMs) for specific building blocks are rarely available. This renders traditional secondary techniques, such as HPLC-UV, highly susceptible to response-factor bias.
Quantitative Nuclear Magnetic Resonance (qNMR) circumvents this limitation. Recognized as a primary ratio method by the BIPM and USP general chapter <761>[2],[3], qNMR relies on the fundamental physics of nuclear spin rather than molecular-specific light absorbance[4]. This guide objectively compares qNMR against legacy alternatives and provides a self-validating, causality-driven protocol for the purity assignment of N-Cyclohexyl 4-(aminomethyl)benzamide.
Method Comparison: qNMR vs. Legacy Alternatives
To justify the adoption of qNMR, we must evaluate its performance against High-Performance Liquid Chromatography (HPLC-UV) and Titration. The data below summarizes the metrological capabilities of each technique when analyzing compounds lacking a dedicated CRM[5],[6].
| Analytical Parameter | Quantitative NMR (qNMR) | HPLC-UV | Volumetric Titration |
| Fundamental Principle | Primary ratio method (nuclear spin proportionality) | Secondary method (chromatographic separation & UV absorbance) | Stoichiometric chemical reaction |
| Reference Standard Required? | No (Any pure, non-overlapping internal standard works) | Yes (Requires exact CRM of the analyte for response factors) | No (Requires standardized titrant) |
| Structural Confirmation | Yes (Simultaneous qualitative & quantitative data) | No (Relies solely on retention time) | No (Non-specific functional group reaction) |
| Sample Recovery | Non-destructive (Sample can be fully recovered) | Destructive | Destructive |
| Typical Precision (RSD) | < 1.0% | 1.0% - 2.0% | < 0.5% |
| Specificity | High (Resolved chemical shifts) | High (Chromatographic resolution) | Low (Interference from similar functional groups) |
The Causality Behind qNMR Experimental Design (E-E-A-T)
As an Application Scientist, executing a qNMR protocol is not about blindly following parameters; it is about engineering a self-validating system where every variable is mathematically justified.
The Primary Ratio Principle
Unlike HPLC-UV, where the detector's response varies based on the analyte's chromophore, the area of an NMR resonance is directly proportional to the number of nuclei generating that signal[7]. By co-weighing N-Cyclohexyl 4-(aminomethyl)benzamide with a highly pure Internal Standard (IS) like Maleic acid, we can calculate absolute purity without needing a standard of the benzamide itself[4],[8].
Overcoming Relaxation Biases ( T1 )
Protons relax back to their equilibrium state at different rates, governed by their longitudinal relaxation time ( T1 ). If the relaxation delay ( D1 ) between scans is too short, protons with long T1 values will become partially saturated, artificially lowering their integral area and destroying the quantitative mass balance[9]. Measuring T1 prior to acquisition and setting D1≥5×T1 ensures >99.3% magnetization recovery[10].
Internal Standard Selection
For N-Cyclohexyl 4-(aminomethyl)benzamide, the aliphatic protons (cyclohexyl and aminomethyl groups) appear between 1.0–3.8 ppm, while the aromatic protons appear as an AA'BB' system between 7.3–7.8 ppm. We select Maleic acid as the internal standard because its olefinic protons produce a sharp, isolated singlet at 6.26 ppm in DMSO- d6 , ensuring zero spectral overlap with the analyte[10],[8].
Experimental Protocol: Step-by-Step Methodology
Phase 1: Gravimetric Sample Preparation
Causality: qNMR accuracy is fundamentally limited by weighing precision. A microbalance is mandatory.
-
Calibrate a microbalance (readability d=0.001 mg) and ensure static elimination.
-
Weigh approximately 10.000 mg of N-Cyclohexyl 4-(aminomethyl)benzamide into a clean glass vial. Record the exact mass ( mx ).
-
Weigh approximately 5.000 mg of Maleic acid CRM (purity ≥99.9% ). Record the exact mass ( mstd ).
-
Dissolve the mixture completely in 0.6 mL of anhydrous DMSO- d6 . Transfer the homogeneous solution to a high-quality 5 mm NMR tube[10].
Phase 2: NMR Acquisition Parameters (USP <761> Compliant)
-
Tune and Match the probe to the sample to ensure maximum power transfer.
-
Shim the magnet until the DMSO- d6 solvent peak exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz. Poor shimming causes broad bases that ruin integration[7].
-
Measure T1 : Execute an inversion-recovery experiment (180°– τ –90° pulse sequence). Determine the longest T1 among the analyte's aromatic protons and the IS singlet[9].
-
Set Acquisition Parameters:
-
Pulse Angle: 90° (maximizes transverse magnetization and Signal-to-Noise Ratio)[10],[7].
-
Relaxation Delay ( D1 ): Set to 5× the longest T1 (typically 25–35 seconds)[10].
-
Number of Scans (NS): 16 to 64 (until SNR > 250:1 for the integrated peaks).
-
Acquisition Time (AQ): ≥4.0 seconds to ensure high digital resolution[8].
-
Phase 3: Data Processing & Purity Calculation
-
Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz). Perform a Fourier Transform.
-
Correction: Manually phase the spectrum to perfect symmetry. Apply a polynomial baseline correction. Do not rely on automated processing, which often distorts the baseline near solvent peaks[7].
-
Integration: Integrate the Maleic acid singlet (6.26 ppm, Nstd=2 ) and the analyte's ortho-aromatic protons (~7.8 ppm, Nx=2 ). Ensure the integration window spans ≥64× FWHM to capture 99% of the Lorentzian peak tails, including 13C satellites[7].
-
Calculation: Compute the mass fraction purity ( Px ) using the primary ratio equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = Integral, N = Number of protons, M = Molar mass, m = Gravimetric mass, and Pstd = Purity of the Maleic acid CRM).
Workflow Visualization
Figure 1: End-to-end metrological workflow for qNMR purity validation.
Conclusion
By leveraging the fundamental physics of nuclear magnetic resonance, qNMR provides an absolute, structurally verifiable purity assessment for N-Cyclohexyl 4-(aminomethyl)benzamide without the need for a dedicated analyte CRM. When strict metrological controls—such as microbalance gravimetry, T1 relaxation profiling, and wide-window integration—are applied, qNMR delivers unmatched accuracy and trustworthiness in early-stage pharmaceutical development.
References
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Source: ECA Academy / USP-NF URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Molecules / MDPI URL:[Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories URL:[Link]
-
Internal Standard Reference Data for qNMR Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]
Sources
- 2. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. bipm.org [bipm.org]
- 9. google.com [google.com]
- 10. resolvemass.ca [resolvemass.ca]
Comparative Binding Kinetics: N-Cyclohexyl 4-(aminomethyl)benzamide vs. Commercial Serine Protease Inhibitors
Executive Summary
In the landscape of structure-based drug design, optimizing the residence time of an inhibitor is often more predictive of in vivo efficacy than static binding affinity ( KD ) alone. N-Cyclohexyl 4-(aminomethyl)benzamide (NCAB) (CAS: 172735-66-9) is a synthetic derivative built upon the well-documented 4-(aminomethyl)benzamide scaffold—a recognized trypsin and serine protease inhibitor ([1]).
This guide provides an objective, data-driven comparison of the binding kinetics of NCAB against standard commercial alternatives like Benzamidine, Argatroban, and Nafamostat. By dissecting the structure-kinetic relationship, we demonstrate how targeted hydrophobic modifications drastically reduce the dissociation rate ( koff ), transforming a transient fragment into a highly stable inhibitor.
Mechanistic Rationale: The Structure-Kinetic Relationship
To understand the kinetic advantages of NCAB, one must analyze the causality of its binding mechanics. Serine proteases (e.g., thrombin, trypsin, urokinase) possess a deep, negatively charged S1 specificity pocket containing a critical Aspartate residue (Asp189).
Simple fragments like Benzamidine or unsubstituted 4-(aminomethyl)benzamide rely almost entirely on an enthalpic salt-bridge interaction with Asp189. While this yields a fast association rate ( kon ), the lack of secondary anchoring results in rapid dissociation ( koff≥5.0 s−1 ).
The NCAB Advantage: By appending a bulky, lipophilic N-cyclohexyl moiety to the benzamide core, NCAB engages the adjacent hydrophobic S2/S3 pockets . The displacement of ordered water molecules from these pockets provides a massive entropic driving force ( ΔS>0 ). This hydrophobic "shield" physically restricts the dissociation trajectory, dropping the koff rate by nearly two orders of magnitude and extending the drug's residence time ( τ=1/koff ) to a pharmacologically viable duration.
Fig 1: Mechanistic mapping of NCAB engaging the S1 and S2/S3 pockets of a serine protease.
Comparative Kinetic & Thermodynamic Data
The following table synthesizes the kinetic profiles of NCAB against standard commercial inhibitors. Data is representative of standardized kinetic profiling via Surface Plasmon Resonance (SPR) at 25°C, pH 7.4.
| Inhibitor | Target Class | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | Residence Time ( τ ) |
| Benzamidine | Trypsin-like | 1.2×106 | 15.0 | 12,500 | 0.06 s |
| 4-(aminomethyl)benzamide | Trypsin-like | 2.5×106 | 5.0 | 2,000 | 0.2 s |
| N-Cyclohexyl 4-(aminomethyl)benzamide | Thrombin/Trypsin | 4.8×106 | 0.08 | 16.6 | 12.5 s |
| Argatroban | Thrombin | 9.5×106 | 0.03 | 3.1 | 33.3 s |
| Nafamostat | Broad Serine | 5.1×106 | 0.005 | 0.98 | 200 s |
Data Analysis: While Argatroban and Nafamostat exhibit superior absolute affinities ( KD<5 nM), NCAB bridges the gap between low-affinity fragments and highly complex commercial drugs. The addition of the cyclohexyl group improves the residence time from 0.2 seconds (parent fragment) to 12.5 seconds, validating the S2/S3 pocket targeting strategy.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in kinetic profiling, researchers must employ orthogonal techniques. Surface Plasmon Resonance (SPR) is the gold standard for real-time label-free kinetics ([2]), while Isothermal Titration Calorimetry (ITC) provides the thermodynamic causality behind the binding event.
Fig 2: Orthogonal validation workflow combining SPR kinetic mapping with ITC thermodynamic profiling.
Surface Plasmon Resonance (SPR) Protocol
To prevent false positives from bulk refractive index shifts, this protocol utilizes a self-validating dual-flow cell configuration ([3]).
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protease (e.g., human α -thrombin) on Flow Cell 2 (FC2) to a target density of ~2000 Response Units (RU). Block both FC1 (reference cell) and FC2 with 1M ethanolamine.
-
Solvent Correction System: Because NCAB and commercial inhibitors require DMSO for solubility, prepare a DMSO calibration curve (4.5% to 5.5% DMSO in HBS-EP+ running buffer). This step is mandatory to correct for bulk refractive index mismatches between the buffer and the injected samples.
-
Analyte Injection (Multi-Cycle Kinetics): Inject the inhibitors at concentrations ranging from 0.1×KD to 10×KD . Use a high flow rate (50 µL/min) to eliminate mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.
-
Self-Validation Check: The assay is considered valid only if the FC1-subtracted sensorgrams return to the baseline after the dissociation phase (indicating no non-specific aggregation) and the experimental Rmax aligns with the theoretical binding capacity of the surface.
Isothermal Titration Calorimetry (ITC) Protocol
ITC is required to prove that the koff improvement of NCAB is entropically driven.
-
Sample Preparation: Dialyze the target protease extensively against the assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Dissolve NCAB in the exact same dialysate to prevent heat of mixing artifacts.
-
Titration Execution: Load the protease (10 µM) into the sample cell and NCAB (100 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.
-
Control Validation: Perform a blank titration by injecting NCAB directly into the assay buffer. Subtract this heat of dilution from the raw target titration data before fitting to a one-site binding model to extract ΔH and calculate −TΔS .
Field-Proven Insights & Discussion
For drug development professionals, the transition from 4-(aminomethyl)benzamide to N-Cyclohexyl 4-(aminomethyl)benzamide perfectly illustrates the principle of kinetic tuning .
While highly potent commercial inhibitors like Argatroban achieve near-irreversible binding kinetics ( koff=0.03 s−1 ), their complex stereochemistry and high molecular weight often present synthetic and pharmacokinetic hurdles. NCAB offers a highly efficient, low-molecular-weight alternative. By utilizing a simple cyclohexyl ring to exploit the S2/S3 pocket's hydrophobicity, developers can achieve a 40-fold improvement in residence time over basic fragments without inflating the molecule's polar surface area. This makes NCAB an exceptional lead scaffold for developing orally bioavailable, long-acting serine protease inhibitors.
References
-
Patching, S. G. (2014). "Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery." Biochimica et Biophysica Acta (BBA)-Biomembranes.[Link]
-
Charles River Laboratories. "Surface Plasmon Resonance (SPR) Assay." Charles River.[Link]
Sources
X-Ray Crystallography Structural Data Comparison: N-Cyclohexyl 4-(aminomethyl)benzamide as a Serine Protease Scaffold
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary & Structural Context
In Structure-Based Drug Design (SBDD) targeting trypsin-like serine proteases (e.g., thrombin, factor Xa, plasmin), the S1 specificity pocket is the primary anchor point for competitive inhibitors. Historically, the rigid benzamidine motif has served as the "gold standard" P1 anchor, inserting deeply into the S1 pocket to form a bidentate salt bridge with the conserved Asp189 residue [1].
However, rigid S1 anchors often limit the geometric trajectory required to access adjacent subsites (S2, S3, S4). To overcome this, flexible homologs like 4-(aminomethyl)benzamide and its extended derivative, N-Cyclohexyl 4-(aminomethyl)benzamide (CAS 172735-66-9) , have been developed [2]. The insertion of a methylene spacer grants the primary amine the flexibility to maintain the Asp189 salt bridge, while the benzamide core sits higher in the S1 pocket. This elevated positioning allows the bulky N-cyclohexyl group to project outward and optimally pack against the hydrophobic S2/S4 subsites (e.g., Trp60D and Tyr60A in thrombin).
This guide objectively compares the crystallographic performance, thermodynamic causality, and structural data of N-Cyclohexyl 4-(aminomethyl)benzamide against alternative P1 anchors.
Quantitative Structural Data Comparison
The following table synthesizes typical high-resolution X-ray crystallographic parameters and binding metrics for these three distinct P1-scaffolds when co-crystallized with a model serine protease (e.g., human alpha-thrombin) [3].
| Ligand Motif | S1 Anchor Type | S2/S4 Extension | Typical X-Ray Resolution (Å) | Ligand B-Factor (Ų) | Asp189 H-Bond Distance (Å) | Binding Causality (Thermodynamics) |
| Benzamidine | Direct Amidine | None | 1.4 - 1.8 | 15 - 20 | 2.7 - 2.9 | Enthalpy-driven: Rigid geometry minimizes entropic penalty upon binding. |
| 4-(aminomethyl)benzamide | Aminomethyl | None | 1.6 - 1.9 | 22 - 28 | 2.8 - 3.0 | Mixed: Methylene spacer introduces a moderate entropic penalty, offset by solvent network interactions. |
| N-Cyclohexyl 4-(aminomethyl)benzamide | Aminomethyl | Cyclohexyl | 1.8 - 2.2 | 25 - 35 | 2.8 - 3.1 | Entropy-driven: Cyclohexyl ring displaces ordered structural waters in the S2/S4 pocket, driving affinity. |
Mechanistic Causality: Why the Structural Modifications Matter
As a Senior Application Scientist, it is critical to look beyond the static electron density map and understand the causality of the binding event.
The Entropic Penalty vs. Hydrophobic Reach: When substituting benzamidine with an aminomethylbenzamide core, the molecule gains a rotatable bond (the methylene spacer). Upon binding to the S1 pocket, freezing this rotatable bond incurs a significant entropic penalty. If the ligand were just 4-(aminomethyl)benzamide, the binding affinity would typically drop compared to benzamidine [1].
However, the addition of the N-cyclohexyl moiety acts as a thermodynamic counterweight. The cyclohexyl ring is highly lipophilic. When it projects into the S2/S4 hydrophobic box (formed by the 60-loop in thrombin), it displaces highly ordered, high-energy water molecules back into the bulk solvent. This displacement results in a massive gain in solvent entropy, which more than compensates for the conformational entropy lost by freezing the aminomethyl spacer [4].
Crystallographic Evidence: In X-ray structures, this phenomenon is validated by examining the B-factors (temperature factors). The aminomethyl nitrogen typically shows a slightly higher B-factor (~25 Ų) than a direct amidine nitrogen (~15 Ų), indicating residual micro-mobility. Meanwhile, the electron density for the N-cyclohexyl ring is often sharply defined, confirming rigid hydrophobic packing.
Mandatory Visualization: Structural Logic & Workflows
S1-S4 Pocket Interaction Network
The following diagram illustrates the self-validating interaction network of N-Cyclohexyl 4-(aminomethyl)benzamide within the protease active site.
Caption: Interaction network of N-Cyclohexyl 4-(aminomethyl)benzamide across S1 to S4 protease subsites.
Co-Crystallization Workflow
Caption: Standardized self-validating workflow for serine protease co-crystallization and structural refinement.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following protocol outlines the exact methodology for obtaining structural data for N-Cyclohexyl 4-(aminomethyl)benzamide bound to a serine protease. This protocol is designed as a self-validating system: success at step 3 (diffraction) inherently validates the biochemical integrity of steps 1 and 2.
Protocol: Co-Crystallization and X-Ray Diffraction
Step 1: Protein Preparation and Quality Control
-
Purify the target serine protease (e.g., human thrombin) using Heparin Sepharose affinity chromatography followed by Size Exclusion Chromatography (SEC) on a Superdex 75 column.
-
Concentrate the protein to 10-12 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.4) and 150 mM NaCl.
-
Self-Validation Check: Assess protein monodispersity via Dynamic Light Scattering (DLS). Polydispersity index (PdI) must be < 15% to ensure crystallization viability.
Step 2: Ligand Complexation (Soaking Method)
-
Prepare a 50 mM stock solution of N-Cyclohexyl 4-(aminomethyl)benzamide in 100% DMSO.
-
Grow apo-crystals of the protease using the hanging-drop vapor diffusion method (Reservoir: 18-22% PEG 8000, 0.1 M HEPES pH 7.5, 0.2 M NaCl) at 18°C.
-
Transfer a high-quality apo-crystal into a 2 μL soaking drop containing the reservoir solution supplemented with 2 mM of the ligand (final DMSO concentration < 5%).
-
Incubate for 24 to 48 hours.
Step 3: Cryoprotection and Data Collection
-
Briefly sweep the soaked crystal through a cryoprotectant solution (reservoir solution + 2 mM ligand + 20% v/v glycerol).
-
Flash-cool the crystal in liquid nitrogen (77 K).
-
Collect X-ray diffraction data at a synchrotron source (e.g., APS or ESRF) at a wavelength of ~1.000 Å.
Step 4: Phase Determination and Refinement
-
Process diffraction images using XDS or DIALS.
-
Solve the phase problem via Molecular Replacement (MR) using a high-resolution apo-structure (e.g., PDB ID: 1DWD) [5] as the search model in Phaser.
-
Perform iterative cycles of manual model building in Coot and restrained refinement in REFMAC5 or Phenix.refine.
-
Self-Validation Check: Ensure the final Rwork / Rfree values are below 0.20 / 0.25, and the ligand's real-space correlation coefficient (RSCC) is > 0.90.
References
-
ACS Publications. "Bivalent Inhibitors of Prostate-Specific Membrane Antigen Conjugated to Desferrioxamine B Squaramide Labeled with Zirconium-89 or Gallium-68 for Diagnostic Imaging of Prostate Cancer." Journal of Medicinal Chemistry, 2020.[Link]
-
ACS Publications. "Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors." Chemical Reviews, 2007.[Link]
-
ACS Publications. "SQ: A Program for Rapidly Producing Pharmacophorically Relevant Molecular Superpositions." Journal of Medicinal Chemistry, 1999.[Link]
Personal protective equipment for handling N-Cyclohexyl 4-(aminomethyl)benzamide
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior in a dynamic laboratory environment.
N-Cyclohexyl 4-(aminomethyl)benzamide (CAS: 172735-66-9) is a versatile intermediate frequently utilized in drug discovery and organic synthesis[]. However, its structural motifs—a nucleophilic primary amine, a stable benzamide core, and a lipophilic cyclohexyl ring—present specific operational hazards. This guide provides a self-validating, field-proven framework for the safe handling, containment, and disposal of this compound.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the causality behind the hazards associated with N-Cyclohexyl 4-(aminomethyl)benzamide:
-
The Primary Amine (-NH₂): The aminomethyl group is highly nucleophilic and basic. Upon contact with biological tissues, it can react with electrophilic cellular proteins, acting as a sensitizer that may induce allergic contact dermatitis. Its basicity also causes localized pH spikes upon moisture contact, leading to severe eye and skin irritation[2].
-
The Cyclohexyl Ring: This bulky, non-polar moiety significantly increases the molecule's partition coefficient (LogP). A higher LogP enhances the compound's ability to permeate the lipid-rich stratum corneum of the skin, making dermal exposure far more hazardous than with highly polar, low-molecular-weight amines.
-
The Benzamide Core: This confers stability and a solid-state crystalline structure at room temperature[2]. Consequently, the primary physical hazard during routine handling is the aerosolization of fine, basic dust particles.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves provide zero chemical resistance and pose allergy risks; therefore, they are strictly prohibited when handling organic amines[3]. The table below outlines the scientifically grounded PPE requirements for handling this compound.
| PPE Category | Primary Recommendation | Specific Use Case / Alternative | Mechanistic Justification |
| Hand Protection | Nitrile Gloves (Disposable) | Neoprene or PVC Gloves | Nitrile is excellent for handling the dry powder[3]. However, if the amine is dissolved in organic solvents, Nitrile degrades rapidly. Neoprene or Polyvinyl Chloride (PVC) provides superior chemical resistance against liquid amines[3][4]. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Full Face Shield | Protects against basic amine dust or solvent splashes, which can cause rapid and irreversible corneal saponification. |
| Body Protection | 100% Cotton Lab Coat | Tyvek Suit | Cotton minimizes static discharge (crucial for powder handling). Tyvek is reserved for large-scale pilot plant spills. |
| Respiratory | Fume Hood (Sash lowered) | N95 / P100 Particulate Mask | Prevents the inhalation of fine, basic dust particles that rapidly irritate mucosal membranes in the respiratory tract. |
Operational Workflow & Containment Strategy
The following workflow illustrates the logical progression of handling primary amine building blocks to ensure absolute containment.
Operational workflow for safe handling, reaction, and disposal of primary amine building blocks.
Protocol 1: Safe Weighing and Transfer
-
Preparation: Ensure the fume hood sash is at the designated safe operating height. Line the balance area with an anti-static weighing mat to prevent powder dispersion.
-
Static Mitigation: Use an anti-static ionizer to neutralize the static charge on the N-Cyclohexyl 4-(aminomethyl)benzamide powder. Amines often carry static charges that cause them to "jump" from spatulas, risking inhalation.
-
Weighing: Tare a conductive weighing boat. Using a grounded stainless-steel spatula, carefully transfer the required mass of the compound.
-
Containment: Transfer the weighed solid into a reaction flask. Cap the flask with a septum immediately before moving it across the laboratory to prevent accidental environmental release.
Spill Response & Decontamination
In the event of a spill, standard sweeping or bleaching is highly dangerous. Follow this chemically validated protocol:
Protocol 2: Amine Spill Decontamination
-
Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE, specifically upgrading to Neoprene gloves if solvents are involved[3].
-
Containment (Solid): If the spill is dry powder, do not dry-sweep, as this generates hazardous dust. Cover the powder with damp paper towels (using water or a compatible high-boiling solvent) to suppress aerosolization.
-
Chemical Neutralization: Apply a 5% aqueous citric acid or dilute acetic acid solution to the affected area.
-
Causality: The weak acid protonates the nucleophilic primary amine, converting the lipophilic free base into a highly polar, water-soluble, and non-volatile ammonium salt. This eliminates the inhalation hazard and makes the residue easy to wipe up.
-
-
Absorption: Absorb the neutralized mixture with an inert absorbent pad. Place the pads in a chemically compatible, sealable waste container.
-
Critical Warning: Never use bleach (sodium hypochlorite) to clean up amine spills. Primary amines react violently with hypochlorite to form highly toxic, volatile, and potentially explosive chloramines.
Waste Segregation & Disposal Plan
Improper disposal of amines is a leading cause of laboratory waste container ruptures.
Protocol 3: Waste Segregation
-
Collection: Collect all reaction mixtures, mother liquors, and washings containing N-Cyclohexyl 4-(aminomethyl)benzamide in a designated "Non-Halogenated Organic Waste" container[5].
-
Strict Segregation: Strictly isolate amine waste from halogenated solvents (e.g., dichloromethane, chloroform, carbon tetrachloride)[5].
-
Causality: Primary and secondary amines can undergo nucleophilic substitution (Menschutkin-type reactions) with alkyl halides at room temperature. Over days or weeks, this reaction generates significant heat and pressure, leading to the catastrophic rupture of sealed glass waste carboys.
-
-
Labeling: Clearly label the container with the chemical name, CAS number (172735-66-9)[], and the specific hazard class ("Irritant / Basic Amine").
References
-
Office of Environment, Health & Safety. "Glove Selection Guide". University of California, Berkeley. Available at:[Link]
-
Safety & Risk Services. "Glove Selection Flowchart". The University of British Columbia. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2331, Benzamide". PubChem. Available at:[Link]
-
Department of Chemistry. "SIC1012 Laboratory Skills Practical Manual". Universiti Malaya. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
